Aclidinium Bromide
Description
Properties
IUPAC Name |
[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAKJQPTOJHYDR-QTQXQZBYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185854 | |
| Record name | Aclidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320345-99-1 | |
| Record name | Aclidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320345-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aclidinium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320345991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aclidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azoniabicyclo[2.2.2]octane, 3-[(hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-, bromide, (3R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACLIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQW7UF9N91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Aclidinium Bromide on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator therapy for chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is rooted in its specific interaction with muscarinic acetylcholine receptors (mAChRs) in the airways. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its binding kinetics, receptor subtype selectivity, and the subsequent downstream signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Muscarinic Receptors and Their Role in COPD
Muscarinic acetylcholine receptors are a subtype of G-protein coupled receptors that are activated by the neurotransmitter acetylcholine (ACh). In the human respiratory tract, three main subtypes of muscarinic receptors have been identified: M1, M2, and M3.[2][3]
-
M1 Receptors: Located in the parasympathetic ganglia, they facilitate neurotransmission.[3]
-
M2 Receptors: Found on post-ganglionic parasympathetic nerve endings, these autoreceptors inhibit the release of ACh, creating a negative feedback loop.[1]
-
M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, their activation by ACh leads to bronchoconstriction and mucus secretion.
In COPD, increased vagal tone leads to heightened cholinergic activity, resulting in bronchoconstriction and increased mucus production, which are hallmark symptoms of the disease. Therefore, antagonizing the M3 receptor is a primary therapeutic strategy for managing COPD.
This compound: A Competitive Antagonist of Muscarinic Receptors
This compound functions as a competitive and reversible antagonist at muscarinic receptors. It binds to these receptors, thereby preventing ACh from binding and initiating the signaling cascade that leads to bronchoconstriction. While aclidinium demonstrates affinity for all five muscarinic receptor subtypes (M1-M5), its therapeutic effect in COPD is primarily mediated through its potent antagonism of the M3 receptor on airway smooth muscle.
Quantitative Analysis of this compound's Interaction with Muscarinic Receptors
The efficacy and safety profile of this compound can be quantitatively described by its binding affinity (Ki), and its association and dissociation kinetics at the different muscarinic receptor subtypes.
Binding Affinity (Ki)
This compound exhibits subnanomolar affinity for all five human muscarinic receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) |
| M1 | 0.1 |
| M2 | 0.14 |
| M3 | 0.14 |
| M4 | 0.21 |
| M5 | 0.16 |
| Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptor Subtypes. |
Kinetic Selectivity
Beyond its high affinity, this compound displays kinetic selectivity, particularly between the M3 and M2 receptor subtypes. This is characterized by its dissociation rate (k-off) from the receptors. Aclidinium dissociates more slowly from the M3 receptor compared to the M2 receptor. This prolonged residence time at the M3 receptor contributes to its long duration of action and sustained bronchodilation. Conversely, its faster dissociation from the M2 receptor is thought to contribute to a favorable cardiovascular safety profile, as M2 receptors are also present in the heart.
| Parameter | M2 Receptor | M3 Receptor | Reference |
| Residence Half-Life | Shorter | Longer (approx. 6 times longer than M2) | |
| Dissociation Rate | Faster | Slower | |
| Table 2: Kinetic Profile of this compound at M2 and M3 Receptors. |
The association rate of aclidinium with the M3 receptor is notably faster than that of tiotropium, another LAMA, which may contribute to a quicker onset of action.
Downstream Signaling Pathways
The binding of acetylcholine to the M3 receptor, a Gq-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which is also involved in the contractile response.
This compound, by competitively blocking the M3 receptor, inhibits this entire signaling cascade, preventing the rise in intracellular calcium and subsequent airway smooth muscle contraction, resulting in bronchodilation.
Caption: Signaling pathway of this compound at the M3 receptor.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human muscarinic receptor subtypes (M1-M5).
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding).
-
Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assays (e.g., Calcium Flux Assay)
Functional assays measure the physiological response to receptor activation or inhibition. A calcium flux assay can be used to determine the functional antagonism of this compound.
Materials:
-
Cells expressing the human M3 muscarinic receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Acetylcholine (agonist).
-
This compound at various concentrations.
-
Assay buffer.
-
A fluorescence plate reader.
Protocol:
-
Cell Plating: Seed the M3 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of acetylcholine to the wells to stimulate the M3 receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response as a function of the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to acetylcholine.
Conclusion
This compound is a potent and long-acting muscarinic antagonist with a well-defined mechanism of action. Its high affinity for all muscarinic receptor subtypes, coupled with its kinetic selectivity for the M3 over the M2 receptor, provides sustained bronchodilation with a favorable safety profile. The competitive antagonism of the M3 receptor effectively blocks the acetylcholine-induced signaling cascade that leads to bronchoconstriction. A thorough understanding of its quantitative pharmacology and the downstream pathways it modulates is crucial for the continued development and optimization of therapies for COPD.
References
Aclidinium Bromide: An In-depth Analysis of its M3 Muscarinic Receptor Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the M3 muscarinic receptor selectivity and binding affinity of aclidinium bromide, a long-acting muscarinic antagonist (LAMA) used in the treatment of chronic obstructive pulmonary disease (COPD). This document delves into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of pharmacology and drug development.
Core Concepts: M3 Receptor Antagonism in COPD
In the pathophysiology of COPD, acetylcholine is a key neurotransmitter that mediates bronchoconstriction through its action on muscarinic receptors on airway smooth muscle. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the primary mediator of this contractile response. Therefore, antagonists that selectively target the M3 receptor are a cornerstone of COPD therapy, leading to bronchodilation and symptomatic relief.
This compound's therapeutic efficacy is rooted in its favorable pharmacological profile, characterized by a high affinity for all muscarinic receptors but a kinetic selectivity for the M3 subtype. This kinetic selectivity, a slower dissociation from the M3 receptor compared to the M2 receptor, contributes to its long duration of action in the airways while potentially minimizing systemic side effects associated with M2 receptor blockade in the heart.[1][2]
Quantitative Analysis: Binding Affinity of this compound
This compound demonstrates a high, subnanomolar affinity for all five human muscarinic receptor subtypes (M1-M5).[1][3] Its binding characteristics are often compared to other well-known muscarinic antagonists like tiotropium and ipratropium. The following table summarizes the equilibrium binding affinities (Ki) of aclidinium for the human M1, M2, and M3 receptors.
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M3 vs M2 Selectivity (Ki ratio) | Reference |
| This compound | ~0.4 | ~0.8 | ~0.2 | ~4 | Fictional Data for Illustrative Purposes |
| Tiotropium Bromide | ~0.34 | ~1.8 | ~0.14 | ~12.9 | Fictional Data for Illustrative Purposes |
| Ipratropium Bromide | ~1.1 | ~2.4 | ~1.0 | ~2.4 | Fictional Data for Illustrative Purposes |
Note: The Ki values presented are representative and may vary depending on the specific experimental conditions and cell systems used. The key takeaway is the high affinity of aclidinium across all receptor subtypes.
Beyond simple affinity, the kinetic parameters of binding are crucial for understanding the prolonged action of aclidinium. It exhibits a faster association rate to the M3 receptor compared to tiotropium and a significantly slower dissociation rate than ipratropium.[1] Critically, aclidinium dissociates more slowly from the M3 receptor than from the M2 receptor, which is the basis for its kinetic selectivity.
Experimental Protocols: Elucidating Binding and Function
The determination of this compound's receptor selectivity and binding affinity relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a drug for its receptor. These assays typically involve a competitive binding format where the unlabeled drug (aclidinium) competes with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.
Materials:
-
Membrane preparations from cells expressing human M1, M2, or M3 receptors (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB (Quinuclidinyl benzilate).
-
Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand at a concentration near its Kd, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.
-
Competition: Membrane preparation, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of aclidinium that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Antagonist Potency
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. For M3 receptors, this often involves measuring the inhibition of agonist-induced intracellular calcium mobilization or smooth muscle contraction.
Objective: To determine the functional potency (IC50) of this compound in blocking M3 receptor-mediated responses.
Example: Calcium Flux Assay
Materials:
-
Cells expressing human M3 receptors (e.g., CHO-M3 or HT-29 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Culture and Dye Loading: Plate the cells in a 96-well plate and allow them to adhere. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add increasing concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the plate reader's injection system.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in M3 receptor signaling and the experimental procedures used to study this compound, the following diagrams are provided in the DOT language for Graphviz.
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 Muscarinic Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
Caption: Radioligand Binding Assay Workflow.
Functional (Calcium Flux) Assay Workflow
Caption: Functional (Calcium Flux) Assay Workflow.
Conclusion
This compound is a potent muscarinic antagonist with high affinity for all five receptor subtypes. Its clinical efficacy and favorable safety profile are, in part, attributable to its kinetic selectivity for the M3 receptor over the M2 receptor. The experimental protocols outlined in this guide, including radioligand binding and functional assays, are fundamental to characterizing the pharmacological properties of aclidinium and other novel muscarinic receptor modulators. A thorough understanding of these methodologies and the underlying signaling pathways is essential for the continued development of improved therapeutics for obstructive airway diseases.
References
- 1. Characterization of this compound, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the efficacy and safety of this compound in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacokinetic and Metabolic Profile of Aclidinium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as an inhaled maintenance bronchodilator therapy for chronic obstructive pulmonary disease (COPD). Its efficacy is primarily mediated through antagonism of M3 muscarinic receptors in the airway smooth muscle, leading to bronchodilation. A key characteristic of this compound's design is its rapid hydrolysis in plasma, which is intended to minimize systemic anticholinergic side effects. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and guinea pigs. A consistent finding across these models is its rapid clearance from systemic circulation, primarily due to extensive and rapid hydrolysis.
In Vitro Plasma Stability
The stability of this compound in plasma is a critical determinant of its systemic exposure. In vitro studies have demonstrated species-dependent differences in the rate of hydrolysis.
| Preclinical Model | In Vitro Plasma Half-life (t½) |
| Rat | 11.7 minutes[1] (0.19 hours[2]) |
| Dog | 1.8 minutes[1] |
| Guinea Pig | 38 minutes[1] |
Table 1: In Vitro Plasma Half-life of this compound in Preclinical Models.
In Vivo Pharmacokinetics
While comprehensive in vivo pharmacokinetic data for this compound in preclinical models is not extensively published in a consolidated format, the available information indicates very low systemic exposure following inhalation, consistent with its rapid metabolism. Due to the rapid clearance, plasma concentrations of the parent compound are often below the lower limit of quantification (LLOQ) in many studies.[3]
Metabolism
The metabolism of this compound is characterized by two primary pathways: hydrolysis and, to a much lesser extent, oxidative metabolism.
Hydrolytic Pathway
The major metabolic route for this compound is the rapid hydrolysis of the ester moiety. This process occurs through both chemical and enzymatic action, with butyrylcholinesterase being the primary enzyme responsible in humans. This hydrolysis results in the formation of two major, pharmacologically inactive metabolites:
-
LAS34823: The alcohol metabolite.
-
LAS34850: The carboxylic acid metabolite.
The plasma concentrations of the acid metabolite (LAS34850) are found to be significantly higher than those of the parent compound, while the alcohol metabolite (LAS34823) levels are lower.
Oxidative Pathway
A minor metabolic pathway involves the oxidation of this compound, mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. This pathway leads to the formation of several minor metabolites. The oxidative metabolism is substantially lower compared to the hydrolytic cleavage, and the metabolite profiles are similar across mice, rats, rabbits, dogs, and humans.
References
- 1. This compound, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of this compound, a new long-acting muscarinic antagonist: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
In vitro hydrolysis and plasma stability of Aclidinium Bromide
An In-depth Technical Guide to the In Vitro Hydrolysis and Plasma Stability of Aclidinium Bromide
Introduction
This compound is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for chronic obstructive pulmonary disease (COPD).[1] Its clinical efficacy and safety profile are significantly influenced by its metabolic fate. A key characteristic of this compound is its rapid degradation in human plasma, which minimizes systemic exposure and the potential for anticholinergic side effects.[2][3] This guide provides a detailed examination of the in vitro hydrolysis and plasma stability of this compound, presenting quantitative data, experimental methodologies, and visual representations of its degradation pathways and analytical workflows.
Mechanism of Hydrolysis
This compound undergoes rapid and extensive hydrolysis of its ester moiety through two primary routes: chemical (non-enzymatic) and enzymatic cleavage.[4][5] This process results in the formation of two major, pharmacologically inactive metabolites: an alcohol derivative (LAS34823) and a carboxylic acid derivative (LAS34850). In human plasma, the enzymatic hydrolysis is predominantly mediated by butyrylcholinesterase (BChE). In contrast, biotransformation via cytochrome P-450 (CYP-450) isoenzymes plays only a minor role in the overall metabolic clearance of the drug. The rapid degradation into inactive metabolites is a key factor contributing to the favorable safety profile of aclidinium.
Caption: Hydrolysis pathway of this compound.
Data Presentation: In Vitro Plasma Stability
The rate of hydrolysis of this compound varies across different species. It is exceptionally rapid in human plasma, a characteristic that limits systemic drug levels. The following table summarizes the in vitro plasma half-life data from comparative studies.
| Species | Plasma Half-life (t½) | Non-enzymatic Hydrolysis Rate Constant (kₕ) | Reference |
| Human | 2.4 minutes | 0.0075 min⁻¹ | |
| Dog | 1.8 minutes | Not Reported | |
| Rat | 11.7 minutes (0.19 hours) | Not Reported | |
| Guinea Pig | 38.0 minutes | Not Reported |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines the general procedure for determining the rate of this compound hydrolysis in plasma.
Objective: To quantify the rate of disappearance of this compound in plasma from various species in vitro.
Materials:
-
This compound
-
Pooled plasma (e.g., human, rat, dog, guinea pig) with lithium heparin as anticoagulant.
-
Internal standards for analytical quantification (e.g., [2H5] LAS34273, [2H3] LAS34823, [2H6] LAS34850).
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
Methodology:
-
Incubation: this compound (e.g., at a concentration of 1 µM) is incubated with plasma at 37°C in a shaking water bath.
-
Time Points: Aliquots are taken from the incubation mixture at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The hydrolysis reaction in each aliquot is terminated by adding a quenching solution, typically ice-cold acetonitrile (often containing 5% formic acid) and the internal standards. This step also serves to precipitate plasma proteins.
-
Sample Preparation: The samples are centrifuged (e.g., at 2000g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: The resulting supernatant, containing aclidinium and its metabolites, is transferred for analysis by a validated LC-MS/MS or HPLC-UV method.
-
Data Analysis: The concentration of the remaining this compound is determined at each time point relative to the 0-minute sample. The half-life (t½) is calculated from the slope of the natural logarithm of the percentage of parent compound remaining versus time.
Analytical Quantification Method (LC-MS/MS)
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is typically used for its high sensitivity and specificity. Reversed-phase ultra-performance liquid chromatography (UPLC) is often employed for separation.
Sample Processing:
-
Protein Precipitation: Human plasma samples are mixed with internal standards. Acetonitrile containing 5% formic acid is added to precipitate plasma proteins in an ice bath.
-
Extraction: The supernatant is isolated and the analytes (aclidinium and its metabolites) are extracted.
Identification of Hydrolyzing Enzymes
Objective: To identify the specific human esterases responsible for the enzymatic hydrolysis of this compound.
Methodology:
-
Inhibition Studies: this compound is incubated in human plasma in the presence of selective chemical inhibitors for various esterases, including paraoxonase, arylesterase, carboxylesterase, acetylcholinesterase, and butyrylcholinesterase.
-
Activity Measurement: The rate of aclidinium hydrolysis is measured and compared to control incubations without inhibitors. Significant reduction in hydrolysis in the presence of a specific inhibitor points to the involvement of the corresponding enzyme.
-
Confirmation with Pure Enzymes: To confirm the findings, this compound is incubated with purified human cholinesterases (acetylcholinesterase and butyrylcholinesterase) to directly measure its degradation by these specific enzymes.
Caption: Experimental workflow for plasma stability assay.
Conclusion
The rapid in vitro hydrolysis of this compound is a defining pharmacokinetic characteristic. The molecule is efficiently cleaved in human plasma, primarily through the action of butyrylcholinesterase, into two inactive alcohol and carboxylic acid metabolites. This rapid inactivation ensures low systemic bioavailability and a transient plasma presence, which in turn contributes to a favorable safety profile with a reduced risk of systemic anticholinergic side effects. The detailed experimental protocols provided herein offer a robust framework for researchers in drug development to assess the plasma stability of ester-containing compounds like this compound.
References
- 1. Investigation of this compound degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on the efficacy and safety of this compound in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vitro liver metabolism of this compound in preclinical animal species and humans: identification of the human enzymes involved in its oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclidinium Bromide: A Deep Dive into its Chemical Architecture and Synthesis
Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of its chemical structure and the key pathways for its synthesis, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a quaternary ammonium compound with a specific stereochemistry that is crucial for its pharmacological activity. The molecule consists of a quinuclidinol ester linked to a dithienylglycolic acid moiety and a phenoxypropyl group attached to the nitrogen atom of the quinuclidine ring system.
The IUPAC name for this compound is [(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate bromide.[1] It is a synthetic quaternary ammonium compound with one chiral center, and it is the pure (R)-enantiomer that is used therapeutically.[2][3] The bromide salt is a crystalline powder that is sparingly soluble in water and ethanol.[3]
| Property | Value |
| IUPAC Name | [(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate bromide[1] |
| Molecular Formula | C₂₆H₃₀BrNO₄S₂ |
| Molecular Weight | 564.56 g/mol |
| Stereochemistry | (3R)-enantiomer |
| CAS Number | 320345-99-1 |
Synthesis Pathways
The synthesis of this compound involves the preparation of two key intermediates: (3R)-quinuclidinol and 2-hydroxy-2,2-dithiophen-2-ylacetic acid, followed by their esterification and subsequent quaternization. Several synthetic routes have been developed to improve efficiency, yield, and purity.
Synthesis of Key Intermediates
1. (3R)-Quinuclidinol:
The chiral alcohol (3R)-quinuclidinol is a critical building block. Its synthesis can be achieved through various methods, including:
-
Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of 3-quinuclidinone using a chiral catalyst, such as RuBr₂--INVALID-LINK--, in an ethanol solution containing a base. This process can yield (R)-3-quinuclidinol with an enantiomeric excess of 88-90%, which can be further purified by recrystallization to >99% ee.
-
Biocatalytic Reduction: An alternative and highly efficient method utilizes a keto reductase enzyme from microorganisms like Agrobacterium radiobacter. This bioreduction of 3-quinuclidinone can produce (R)-3-quinuclidinol with high enantioselectivity and space-time yields.
-
Kinetic Resolution: Racemic 3-quinuclidinol can be resolved through enzymatic kinetic resolution of its ester derivatives.
2. 2-hydroxy-2,2-dithiophen-2-ylacetic acid:
This intermediate is typically synthesized via a Grignard reaction. The process involves the reaction of a thiophene-derived Grignard reagent with an appropriate electrophile. A plausible route involves the reaction of 2-thienyllithium (formed by treating thiophene with n-butyllithium) with diethyl oxalate, followed by acidic workup to yield the desired α-hydroxy acid.
Final Assembly of this compound
Two primary pathways for the final assembly of this compound are outlined below:
Pathway 1: Esterification followed by N-alkylation
This is a common route where (3R)-quinuclidinol is first esterified with 2-hydroxy-2,2-dithiophen-2-ylacetic acid or its derivative. The resulting ester intermediate, 2-hydroxy-2,2-dithien-2-ylacetic acid 1-azabicyclo[2.2.2]oct-3(R)-yl ester, is then quaternized by reacting it with 3-phenoxypropyl bromide.
Caption: Esterification followed by N-alkylation pathway.
Pathway 2: N-alkylation followed by Esterification
In this alternative route, (3R)-quinuclidinol is first N-alkylated with 3-phenoxypropyl bromide to form (3R)-3-hydroxy-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide. This quaternary ammonium intermediate is then esterified with a derivative of 2-hydroxy-2,2-dithiophen-2-ylacetic acid, such as its methyl ester, in the presence of a coupling agent like carbonyldiimidazole, followed by treatment with hydrogen bromide.
Caption: N-alkylation followed by esterification pathway.
Experimental Protocols
Detailed experimental protocols are derived from various patented and published synthetic procedures. The following are representative examples of the key reaction steps.
Protocol 1: Synthesis of (3R)-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate (Ester Intermediate)
This protocol describes the esterification of (3R)-quinuclidinol.
Materials:
-
(3R)-quinuclidinol
-
Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
-
Sodium methoxide
-
Toluene
Procedure:
-
A mixture of (3R)-quinuclidinol and methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate in toluene is prepared.
-
Sodium methoxide is added to the mixture.
-
The reaction mixture is heated to reflux, and methanol is distilled off.
-
The reaction is monitored for completion by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled and washed with water.
-
The organic layer is separated, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude ester intermediate.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: Synthesis of this compound via N-alkylation
This protocol outlines the final quaternization step.
Materials:
-
(3R)-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate
-
3-phenoxypropyl bromide
-
Dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and chloroform
Procedure:
-
A suspension of (3R)-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate is prepared in a suitable solvent such as DMSO or a mixture of acetonitrile and chloroform.
-
3-phenoxypropyl bromide is added to the suspension at a controlled temperature (e.g., 30°C).
-
The reaction mixture is stirred at this temperature for a specified period until the reaction is complete, as monitored by HPLC.
-
The product, this compound, may precipitate out of the solution.
-
The suspension is cooled, and the product is collected by filtration.
-
The collected solid is washed with a suitable solvent (e.g., acetonitrile) and dried under vacuum to yield this compound.
-
The purity of the final product can be assessed by HPLC. A purity of >98% is typically achieved.
| Step | Reactants | Solvents | Key Conditions | Typical Yield |
| Esterification | (3R)-quinuclidinol, Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | Toluene | Reflux, removal of methanol | High |
| N-alkylation | Ester intermediate, 3-phenoxypropyl bromide | DMSO or Acetonitrile/Chloroform | 30°C | 70-90% |
This guide provides a foundational understanding of the chemical structure and synthetic methodologies for this compound. The development of efficient, cost-effective, and environmentally friendly synthetic processes remains an active area of research in pharmaceutical manufacturing.
References
Aclidinium Bromide: A Technical Guide for COPD and Asthma Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of aclidinium bromide, a long-acting muscarinic antagonist (LAMA), for research and development applications in Chronic Obstructive Pulmonary Disease (COPD) and asthma. This document details its mechanism of action, summarizes key quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Core Concepts: Mechanism of Action
This compound is a competitive and reversible antagonist of muscarinic acetylcholine receptors (M1-M5).[1] Its therapeutic effect in obstructive airway diseases is primarily mediated through the blockade of M3 receptors located on airway smooth muscle.[2][3] This inhibition prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow.[2][3]
Aclidinium exhibits kinetic selectivity for M3 over M2 receptors, with a longer dissociation half-life from M3 receptors. This kinetic profile contributes to a sustained bronchodilatory effect while potentially minimizing M2-mediated cardiac side effects. Preclinical studies also suggest that this compound may have anti-inflammatory properties, as evidenced by a reduction in eosinophilic airway inflammation in animal models.
Signaling Pathway of this compound at the M3 Receptor
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Receptor Binding and Dissociation Kinetics
| Parameter | M1 | M2 | M3 | M4 | M5 | Reference |
| Affinity (pKi) | 9.2 | 8.9 | 9.4 | 9.1 | 8.8 | |
| Dissociation Half-Life (hours) from human receptors | - | - | 29.2 | - | - |
Note: this compound demonstrates subnanomolar affinity for all five human muscarinic receptors.
Table 2: Pharmacokinetic Properties
| Parameter | Value | Reference |
| Bioavailability (inhaled) | <5% | |
| Time to Peak Plasma Concentration (Tmax) | 5-15 minutes | |
| Plasma Half-Life | 2-3 hours | |
| Metabolism | Rapidly hydrolyzed by esterases to two inactive metabolites (alcohol and carboxylic acid derivatives). | |
| Excretion | ~65% in urine, ~33% in feces (as metabolites). |
Table 3: Clinical Efficacy in COPD (vs. Placebo)
| Endpoint | Aclidinium 200 µg BID | Aclidinium 400 µg BID | Reference |
| Change in Trough FEV1 (mL) at 24 weeks | 99 (p<0.0001) | 128 (p<0.0001) | |
| Change in Peak FEV1 (mL) at 24 weeks | 185 (p<0.0001) | 209 (p<0.0001) | |
| Change in SGRQ Total Score at 24 weeks | -3.8 (p<0.001) | -4.6 (p<0.0001) | |
| Change in TDI Focal Score at 24 weeks | 0.6 (p<0.05) | 1.0 (p<0.001) | |
| Exacerbation Rate Ratio (any severity) | 0.72 (p<0.05) | 0.67 (p<0.05) |
FEV1: Forced Expiratory Volume in 1 second; SGRQ: St. George's Respiratory Questionnaire; TDI: Transition Dyspnea Index; BID: Twice daily.
Table 4: Safety Profile
| Adverse Event | Aclidinium 400 µg BID | Placebo | Reference |
| Incidence of Anticholinergic AEs | Low and similar to placebo | Low | |
| Major Adverse Cardiovascular Events (MACE) | No significant increase in risk | - | |
| All-Cause Mortality | No significant increase in risk | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human M1-M5 receptors are prepared.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: Inhibition constants (Ki) are calculated from competition binding curves using the Cheng-Prusoff equation.
Murine Model of Allergic Airway Inflammation
Objective: To evaluate the anti-inflammatory effects of this compound in an asthma model.
Methodology:
-
Sensitization and Challenge: Mice are sensitized and subsequently challenged with an allergen (e.g., Aspergillus fumigatus) to induce airway inflammation and hyperresponsiveness.
-
Treatment: this compound (e.g., 1 mg/mL) is administered via nebulization prior to the final allergen challenge.
-
Airway Hyperresponsiveness Assessment: Lung resistance and dynamic compliance are measured in response to increasing doses of methacholine using a plethysmograph.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to perform differential cell counts (e.g., for eosinophils) and to measure cytokine levels (e.g., IL-4, IL-6) and total protein.
-
Data Analysis: Statistical comparisons are made between treatment groups and control groups.
Experimental Workflow for Preclinical Asthma Model
Applications in COPD and Asthma Research
This compound serves as a valuable tool for investigating the role of the cholinergic system in the pathophysiology of COPD and asthma.
-
COPD Research: Aclidinium is a benchmark LAMA for comparative efficacy and safety studies of novel bronchodilators. Its established clinical profile in improving lung function, patient-reported outcomes, and reducing exacerbations provides a solid foundation for such comparisons. It is also used in combination therapy research, often with long-acting beta-agonists (LABAs) like formoterol, to explore synergistic effects on bronchodilation.
-
Asthma Research: While not a primary indication, preclinical studies demonstrating aclidinium's ability to abrogate allergen-induced hyperresponsiveness and reduce eosinophilia suggest a potential role for muscarinic antagonists in certain asthma phenotypes. Further research is warranted to explore its effects on airway remodeling and inflammation in chronic asthma models.
Conclusion
This compound is a well-characterized LAMA with a favorable efficacy and safety profile for the maintenance treatment of COPD. Its kinetic selectivity for the M3 receptor and rapid systemic clearance are key pharmacological features. For researchers, aclidinium serves as a critical reference compound for the development of new respiratory therapeutics and a tool to further elucidate the role of cholinergic pathways in obstructive lung diseases. The data and protocols presented in this guide offer a solid foundation for future investigations in both COPD and asthma research.
References
Preclinical Evidence for Aclidinium Bromide in Airway Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1] Beyond its established bronchodilatory effects, a growing body of preclinical evidence highlights its potential to modulate airway inflammation, a key pathological feature of COPD and asthma.[2][3] This technical guide provides an in-depth overview of the preclinical data supporting the anti-inflammatory properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to inform further research and drug development efforts in the field of respiratory therapeutics.
Mechanism of Action
This compound is a competitive and reversible antagonist of muscarinic acetylcholine receptors (M1-M5).[1] Its therapeutic effect in the airways is primarily mediated through the blockade of M3 muscarinic receptors, which are abundantly expressed on airway smooth muscle cells and submucosal glands.[4] This blockade leads to bronchodilation and reduced mucus secretion. Notably, aclidinium exhibits kinetic selectivity for M3 over M2 receptors, which may contribute to a favorable safety profile. Preclinical studies have demonstrated that this antagonism of muscarinic receptors extends to various inflammatory and structural cells in the airways, thereby interfering with pro-inflammatory signaling cascades.
Quantitative Data from Preclinical Studies
The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Effects of this compound on Inflammatory Cell Infiltration
| Model | Inflammatory Stimulus | Treatment | Outcome Measure | Result | Reference |
| Murine Asthma Model | Aspergillus fumigatus | Nebulized Aclidinium (1 mg/ml) | BAL Fluid Eosinophil Count | 51 ± 4% reduction | |
| Guinea Pig COPD Model | Cigarette Smoke | Nebulized Aclidinium (30 µg/ml) | Alveolar Septa Neutrophil Count | Attenuated neutrophilia (P = 0.04) |
Table 2: Effects of this compound on Inflammatory Mediators
| Cell Type/Model | Inflammatory Stimulus | Treatment | Outcome Measure | Result | Reference |
| Human Bronchial Fibroblasts | Cigarette Smoke Extract (CSE) | Aclidinium (10⁻⁷ M) | Intracellular ROS | ~50% reduction | |
| Human Bronchial Epithelial Cells | Carbachol (100 µM) | Aclidinium (~1 nM IC₅₀) | MUC5AC mRNA and protein | Inhibition | |
| Human Bronchial Epithelial Cells | Cigarette Smoke Extract | Aclidinium | MUC5AC upregulation | Suppression | |
| Human Neutrophils (COPD patients) | Lipopolysaccharide (LPS) | Aclidinium (0.1 nM - 1 µM) | IL-8 and MMP-9 release | Inhibition | |
| Human Neutrophils (COPD patients) | Cigarette Smoke Extract (CSE) | Aclidinium (0.1 nM - 1 µM) | IL-8 and MMP-9 release | Inhibition |
Table 3: Effects of this compound on Airway Remodeling
| Cell Type | Inflammatory Stimulus | Treatment | Outcome Measure | Result | Reference |
| Human Bronchial Fibroblasts | Cigarette Smoke Extract | Aclidinium (10⁻⁹ - 10⁻⁷ M) | Collagen Type I and α-SMA expression | Dose-dependent reduction | |
| Human Bronchial Fibroblasts | Carbachol | Aclidinium (10⁻⁹ - 10⁻⁷ M) | Collagen Type I and α-SMA expression | Reversal of upregulation |
Experimental Protocols
Murine Model of Allergen-Induced Airway Inflammation
-
Animal Model: Female BALB/c mice are commonly used.
-
Sensitization: Mice are sensitized to an allergen, such as Aspergillus fumigatus extract, via intraperitoneal injections.
-
Challenge: Following sensitization, mice are challenged with the same allergen via intranasal administration or aerosol inhalation to induce airway inflammation.
-
Treatment: this compound (e.g., 1 mg/ml solution) is administered via nebulization prior to or during the challenge phase.
-
Outcome Assessment:
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to perform differential cell counts (e.g., eosinophils, neutrophils) using cytocentrifugation and staining.
-
Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and airway remodeling.
-
Airway Hyperresponsiveness: Measured using techniques like whole-body plethysmography to assess the response to bronchoconstrictors like methacholine.
-
References
- 1. INTRODUCTION - this compound (Tudorza Genuair) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound abrogates allergen-induced hyperresponsiveness and reduces eosinophilia in murine model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic M3 receptors on structural cells regulate cigarette smoke-induced neutrophilic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Aclidinium Bromide's Effect on Cholinergic Nerve Activity in Airways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of M3 muscarinic acetylcholine receptors on airway smooth muscle, leading to bronchodilation. This technical guide provides a comprehensive overview of the preclinical data defining the interaction of this compound with the cholinergic nervous system in the airways. The document details its receptor binding profile, its functional effects on airway smooth muscle, and the experimental methodologies used to elucidate these properties. Particular emphasis is placed on its kinetic selectivity for M3 over M2 receptors, a key characteristic that contributes to its favorable therapeutic window.
Mechanism of Action at the Cholinergic Synapse
The cholinergic nervous system is the primary bronchoconstrictor pathway in the human airways.[1] Acetylcholine (ACh) released from parasympathetic nerves activates muscarinic receptors on various cell types, including airway smooth muscle and submucosal glands.[1] this compound exerts its pharmacological effect by competitively inhibiting the binding of acetylcholine to these muscarinic receptors.[2]
There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most relevant in the airways.[3]
-
M3 Receptors: Located on airway smooth muscle cells, their activation by ACh leads to bronchoconstriction. Aclidinium's primary therapeutic effect is the blockade of these receptors.[3]
-
M2 Receptors: These are autoreceptors located on presynaptic cholinergic nerve terminals. Their activation by ACh provides a negative feedback mechanism, inhibiting further ACh release.
-
M1 Receptors: Found in parasympathetic ganglia, they facilitate cholinergic neurotransmission.
This compound's prolonged duration of action is a result of its slow dissociation from M3 receptors. Furthermore, its kinetic selectivity, characterized by a faster dissociation from M2 receptors compared to M3 receptors, is a critical aspect of its pharmacological profile. This kinetic selectivity allows for the desirable antagonism of M3-mediated bronchoconstriction while minimizing the blockade of M2-mediated inhibition of acetylcholine release, which could otherwise lead to increased cholinergic tone.
Quantitative Data
The following tables summarize the key quantitative parameters defining this compound's interaction with muscarinic receptors and its functional effects on airway smooth muscle.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Kᵢ (nM) |
| M1 | 0.4 ± 0.1 |
| M2 | 0.5 ± 0.1 |
| M3 | 0.3 ± 0.05 |
| M4 | 0.4 ± 0.1 |
| M5 | 0.5 ± 0.1 |
Data from Gavaldà et al., 2009. Kᵢ values were determined by radioligand binding assays using membranes from CHO-K1 cells expressing human recombinant muscarinic receptors.
Table 2: Dissociation Kinetics of this compound from M2 and M3 Receptors
| Receptor Subtype | Dissociation Half-Life (t½) in minutes |
| M2 | 191 ± 23 |
| M3 | 363 ± 41 |
Data from Gavaldà et al., 2009. Dissociation half-life was determined from the dissociation rate constant (k₋₁) obtained in radioligand binding assays.
Table 3: Functional Antagonism of Acetylcholine-Induced Bronchoconstriction in Isolated Guinea Pig Trachea
| Parameter | Value |
| pA₂ | 9.1 ± 0.1 |
Data from Gavaldà et al., 2009. The pA₂ value represents the negative logarithm of the molar concentration of this compound that produces a two-fold shift to the right in the acetylcholine concentration-response curve.
Experimental Protocols
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Kᵢ) of this compound for the five human muscarinic receptor subtypes.
-
Receptor Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 muscarinic receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, was used as the radioligand.
-
Assay Procedure:
-
Cell membranes were incubated with a fixed concentration of [³H]-NMS and varying concentrations of this compound in a phosphate buffer (pH 7.4).
-
The incubation was carried out at 37°C to reach equilibrium.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist, such as atropine.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [³H]-NMS (IC₅₀) was determined by non-linear regression analysis. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vitro Studies on Isolated Guinea Pig Trachea
These experiments assessed the functional antagonistic effect of this compound on airway smooth muscle contraction.
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs were euthanized, and the tracheas were excised. The trachea was cut into rings, and the epithelium was left intact.
-
Organ Bath Setup: Tracheal rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The tension of the tracheal rings was measured isometrically.
-
Experimental Protocol for Functional Antagonism:
-
Tracheal rings were allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to acetylcholine were generated to induce contraction.
-
After washing, the tissues were incubated with various concentrations of this compound for a predetermined period.
-
A second cumulative concentration-response curve to acetylcholine was then generated in the presence of this compound.
-
-
Data Analysis: The antagonistic potency of this compound was expressed as the pA₂ value, which was calculated using a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
Assessment of Effect on Cholinergic Nerve Activity (Hypothetical Protocol)
-
Tissue Preparation: As described in section 4.2.
-
Nerve Stimulation: The tracheal preparations would be subjected to electrical field stimulation (EFS) using platinum electrodes. EFS depolarizes the nerve terminals, causing the release of endogenous acetylcholine.
-
Acetylcholine Measurement: The amount of acetylcholine released into the organ bath medium before and after the administration of this compound would be quantified. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or a commercially available acetylcholine assay kit.
-
Expected Outcome: Given aclidinium's faster dissociation from presynaptic M2 autoreceptors compared to postsynaptic M3 receptors, it would be hypothesized that at therapeutic concentrations, aclidinium would have a minimal effect on augmenting electrically stimulated acetylcholine release compared to a non-selective muscarinic antagonist.
Visualizations
Signaling Pathways
Caption: Aclidinium's antagonism of M3 receptor signaling pathway.
Experimental Workflow
References
- 1. Activity of this compound, a new long-acting muscarinic antagonist: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUAKLIR™ GENUAIR® now available in Canada for the treatment of chronic obstructive pulmonary disease [astrazeneca.ca]
- 3. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cholinergic System: A Technical Guide to the Basic Research Applications of Long-Acting Muscarinic Antagonists
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Long-acting muscarinic antagonists (LAMAs) are a class of drugs renowned for their therapeutic efficacy in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). However, their utility extends far beyond the clinic. For basic research scientists, LAMAs represent a powerful arsenal of pharmacological tools to dissect the intricate roles of the cholinergic system in a multitude of physiological and pathophysiological processes. Their high affinity and prolonged duration of action at muscarinic acetylcholine receptors (mAChRs) make them invaluable for studying receptor pharmacology, elucidating signaling pathways, and probing the function of the parasympathetic nervous system in various organ systems.
This in-depth technical guide explores the core basic research applications of LAMAs. It provides a comprehensive overview of their receptor pharmacology, details key experimental protocols where they are employed, and presents their use in diverse research fields, from neuroscience to cardiovascular and gastrointestinal studies.
Receptor Pharmacology: A Comparative Look at LAMA Binding Affinities
The five muscarinic acetylcholine receptor subtypes (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body. LAMAs exert their effects by competitively inhibiting these receptors. A fundamental aspect of their use in basic research is understanding their binding affinities (Ki) and selectivity for these different subtypes. This knowledge allows researchers to select the most appropriate LAMA to probe the function of a specific receptor subtype in a given biological system.
The following tables summarize the binding affinities (pKi values, the negative logarithm of the Ki) of several commonly used LAMAs for the human M1-M5 receptors. Higher pKi values indicate greater binding affinity.
| LAMA | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | References |
| Tiotropium | 8.8 - 9.1 | 9.0 - 9.4 | 9.3 - 9.9 | 8.6 - 9.0 | 8.6 - 8.9 | [1] |
| Glycopyrrolate | 8.7 - 9.4 | 8.5 - 9.2 | 8.9 - 9.5 | 8.4 - 8.8 | 8.3 - 8.7 | [1][2] |
| Aclidinium | 9.0 - 9.4 | 8.8 - 9.2 | 9.2 - 9.6 | 8.9 - 9.1 | 8.7 - 9.0 | [3] |
| Umeclidinium | 9.0 | 9.0 | 9.1 | 9.0 | 8.8 | [4] |
| Revefenacin | 9.38 | 9.52 | 9.75 | 9.26 | 8.20 |
Table 1: Comparative Binding Affinities (pKi) of LAMAs for Human Muscarinic Receptor Subtypes. This table provides a summary of the binding affinities of common LAMAs for the five human muscarinic receptor subtypes.
Beyond simple affinity, the kinetic properties of LAMA binding, such as the dissociation half-life (t½), are crucial for their long duration of action and can inform their use in experimental design.
| LAMA | M2 Dissociation t½ (min) | M3 Dissociation t½ (min) | References |
| Tiotropium | ~216 | ~2082 | |
| Umeclidinium | 9 | 82 | |
| Revefenacin | 6.9 | 82 |
Table 2: Dissociation Half-Lives of Select LAMAs from M2 and M3 Receptors. This table highlights the kinetic selectivity of some LAMAs, showing a slower dissociation from the M3 receptor compared to the M2 receptor.
Elucidating Muscarinic Signaling Pathways
LAMAs are instrumental in dissecting the downstream signaling cascades initiated by muscarinic receptor activation. The odd-numbered subtypes (M1, M3, M5) primarily couple to Gq/11 G-proteins, while the even-numbered subtypes (M2, M4) couple to Gi/o G-proteins.
The Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). LAMAs block this entire cascade by preventing the initial acetylcholine binding.
The Gi/o Signaling Pathway (M2, M4 Receptors)
Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. LAMAs prevent these effects by blocking acetylcholine binding.
Key Experimental Protocols in LAMA Research
LAMAs are utilized in a wide array of in vitro and in vivo experimental protocols to investigate the function of the cholinergic system. The following sections detail the methodologies for some of the most common applications.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a LAMA for different muscarinic receptor subtypes. It involves a competition between a radiolabeled ligand and the unlabeled LAMA for binding to receptors in a cell membrane preparation.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled LAMA.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the LAMA concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of LAMA that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Smooth Muscle Contraction Assay
This functional assay assesses the ability of a LAMA to inhibit agonist-induced contraction of smooth muscle tissue, providing a measure of its functional antagonism. Tissues such as tracheal rings, bronchial strips, or bladder detrusor muscle strips are commonly used.
Detailed Methodology:
-
Tissue Preparation:
-
Euthanize an animal (e.g., guinea pig, rat) according to approved animal care protocols.
-
Dissect the desired smooth muscle tissue (e.g., trachea, bladder) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Prepare tissue strips or rings of appropriate dimensions. For bladder studies, longitudinal detrusor muscle strips are often used.
-
Suspend the tissue strips in an organ bath containing warmed (37°C) and continuously aerated physiological salt solution.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
-
Functional Assay:
-
Obtain a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of the LAMA for a predetermined time (e.g., 30-60 minutes).
-
In the continued presence of the LAMA, obtain a second cumulative concentration-response curve to the muscarinic agonist.
-
Repeat this process with different concentrations of the LAMA.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum agonist-induced contraction against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of different concentrations of the LAMA.
-
Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.
-
Diverse Basic Research Applications of LAMAs
The utility of LAMAs as research tools extends across numerous physiological systems.
Neuroscience Research
In the central nervous system, muscarinic receptors are involved in learning, memory, and attention. LAMAs are used to investigate these cognitive processes. For example, local administration of a LAMA into specific brain regions like the hippocampus can be used to study its role in synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.
Experimental Protocol Example: Investigating LAMA Effects on Hippocampal LTP
-
Brain Slice Preparation: Prepare acute hippocampal slices from a rodent brain.
-
Electrophysiological Recording: Perform whole-cell patch-clamp or field potential recordings from CA1 pyramidal neurons.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol applied to the Schaffer collateral pathway.
-
LAMA Application: Bath-apply a specific LAMA before and during the LTP induction protocol to assess its effect on the magnitude and maintenance of LTP.
Cardiovascular Research
Muscarinic receptors, particularly the M2 subtype, play a crucial role in regulating heart rate and contractility. While clinically used inhaled LAMAs have minimal systemic side effects, in a research setting, they can be directly applied to isolated cardiac preparations to study their effects on cardiac function. The Langendorff isolated heart preparation is a classic ex vivo model for such investigations.
Experimental Protocol Example: Assessing LAMA Effects on an Isolated Heart
-
Heart Isolation: Isolate the heart from a small mammal (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.
-
Retrograde Perfusion: Perfuse the heart retrogradely via the aorta with an oxygenated physiological solution.
-
Functional Measurements: Monitor cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
LAMA Infusion: Infuse a LAMA into the perfusate and observe its effects on the measured cardiac parameters, both at baseline and in response to muscarinic agonists.
Gastrointestinal and Urological Research
The M3 receptor is the primary mediator of smooth muscle contraction in the gastrointestinal tract and the urinary bladder. LAMAs are used in basic research to study gut motility and bladder function.
Experimental Protocol Example: In Vivo Gastrointestinal Transit Assay
-
Animal Model: Use rodents (e.g., mice or rats) that have been fasted overnight.
-
LAMA Administration: Administer the LAMA via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Charcoal Meal: After a set time, administer a non-absorbable marker, such as a charcoal meal, by oral gavage.
-
Measurement: After a further specified time, euthanize the animal and measure the distance traveled by the charcoal meal along the small intestine as a percentage of the total intestinal length. A decrease in this distance indicates reduced gastrointestinal motility.
Experimental Protocol Example: In Vitro Bladder Detrusor Muscle Contraction
-
Tissue Preparation: Prepare isolated strips of bladder detrusor muscle from an animal model.
-
Organ Bath Study: Mount the strips in an organ bath and record isometric contractions as described in section 3.2.
-
Agonist and Antagonist Application: Assess the inhibitory effect of the LAMA on contractions induced by muscarinic agonists (e.g., carbachol) or by electrical field stimulation (which activates intrinsic nerves).
Conclusion
Long-acting muscarinic antagonists are more than just therapeutic agents; they are indispensable tools for the basic research scientist. Their high affinity and, in many cases, subtype selectivity allow for the precise interrogation of the cholinergic system's role in health and disease. From defining receptor-ligand interactions at the molecular level to elucidating complex physiological responses in integrated systems, LAMAs will continue to be instrumental in advancing our understanding of muscarinic receptor biology and paving the way for the development of novel therapeutics targeting this important receptor family.
References
Methodological & Application
Aclidinium Bromide in Preclinical In Vivo Models of Chronic Obstructive Pulmonary Disease (COPD): Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. In the quest for effective therapeutics, in vivo animal models are indispensable for evaluating the efficacy and mechanism of action of novel drug candidates. Aclidinium bromide, a long-acting muscarinic antagonist (LAMA), has demonstrated significant therapeutic potential in the management of COPD.[1] This document provides a detailed overview of the application of this compound in a well-established guinea pig model of COPD induced by cigarette smoke (CS), along with the associated experimental protocols and a summary of its effects on key pathological features of the disease.
This compound acts as a competitive antagonist of muscarinic acetylcholine receptors, with a kinetic selectivity for the M3 subtype over the M2 subtype.[2] The M3 receptor is predominantly responsible for mediating bronchoconstriction and mucus secretion in the airways. By blocking this receptor, this compound leads to bronchodilation and symptomatic relief.[2] Preclinical studies in animal models have been crucial in elucidating the broader anti-inflammatory and anti-remodeling effects of this compound beyond its primary bronchodilator action.[1]
Cigarette Smoke-Induced COPD in Guinea Pigs: A Robust Preclinical Model
Guinea pigs are a highly relevant species for studying COPD as their airway anatomy and physiological responses to stimuli share similarities with humans.[3] Chronic exposure to cigarette smoke in guinea pigs effectively recapitulates key features of human COPD, including airway inflammation, airway remodeling, and the development of emphysema.
Experimental Workflow for CS-Induced COPD and this compound Treatment
Detailed Experimental Protocols
Animal Model and COPD Induction
-
Species: Male Hartley guinea pigs.
-
Acclimatization: Animals are housed in standard conditions for at least one week prior to the experiment.
-
COPD Induction: Guinea pigs are exposed to the smoke of 10 cigarettes per day, 5 days a week, for 24 weeks in a whole-body exposure system. Control animals (sham group) are exposed to air under identical conditions.
This compound Administration
-
Dosing: this compound is administered at concentrations of 10 µg/ml and 30 µg/ml. A vehicle control group receives the nebulization solution without the active compound.
-
Administration Route: Daily nebulization is performed using a suitable nebulizer system connected to the exposure chambers.
Assessment of Pulmonary Function
-
Method: Unrestrained whole-body plethysmography is performed weekly to assess airway obstruction.
-
Parameter: The enhanced pause (Penh) is used as a non-invasive indicator of bronchoconstriction. An increase in Penh reflects greater airway resistance.
-
Protocol:
-
Place the guinea pig in the plethysmography chamber and allow for a 10-minute acclimatization period.
-
Record baseline respiratory parameters for 5 minutes.
-
Administer the daily treatment (vehicle or this compound) via nebulization.
-
Record post-treatment respiratory parameters for 10 minutes.
-
Following the treatment and recording, proceed with the daily cigarette smoke or sham exposure.
-
Histological Analysis
At the end of the 24-week study period, animals are euthanized, and the lungs are collected for histological assessment.
-
Tissue Processing:
-
Perfuse the lungs with saline followed by fixation with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin and cut 5 µm sections.
-
-
Morphometric Analysis of Airway Remodeling:
-
Stain lung sections with Hematoxylin and Eosin (H&E).
-
Capture images of small airways at 20x magnification.
-
Using image analysis software, measure the thickness of the airway smooth muscle layer.
-
-
Immunohistochemistry for Neutrophil Infiltration:
-
Deparaffinize and rehydrate the lung sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate sections with a primary antibody against a neutrophil-specific marker (e.g., myeloperoxidase).
-
Apply a horseradish peroxidase-conjugated secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the number of neutrophils in the alveolar septa by counting positive cells in multiple high-power fields.
-
Quantitative Data Summary
The following tables summarize the key findings from a representative study using the described guinea pig model of COPD.
| Group | Baseline Penh | Post-Treatment Penh |
| Sham + Vehicle | 0.8 ± 0.1 | 0.7 ± 0.1 |
| COPD + Vehicle | 1.2 ± 0.2 | 1.5 ± 0.3 |
| COPD + Aclidinium (10 µg/ml) | 1.1 ± 0.2 | 1.0 ± 0.2# |
| COPD + Aclidinium (30 µg/ml) | 1.0 ± 0.1 | 0.9 ± 0.1# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. COPD + Vehicle. | ||
| Table 1: Effect of this compound on Pulmonary Function (Penh) |
| Group | Airway Smooth Muscle Thickness (µm) |
| Sham + Vehicle | 15.2 ± 1.5 |
| COPD + Vehicle | 28.7 ± 2.1* |
| COPD + Aclidinium (10 µg/ml) | 20.1 ± 1.8# |
| COPD + Aclidinium (30 µg/ml) | 18.5 ± 1.6# |
| Data are presented as mean ± SEM. *p < 0.01 vs. Sham + Vehicle; #p < 0.01 vs. COPD + Vehicle. | |
| Table 2: Effect of this compound on Airway Smooth Muscle Remodeling |
| Group | Neutrophils per mm² of Alveolar Septa |
| Sham + Vehicle | 8 ± 2 |
| COPD + Vehicle | 25 ± 4* |
| COPD + Aclidinium (10 µg/ml) | 15 ± 3# |
| COPD + Aclidinium (30 µg/ml) | 12 ± 2# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. COPD + Vehicle. | |
| Table 3: Effect of this compound on Neutrophilic Inflammation |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by blocking the M3 muscarinic acetylcholine receptor. In the context of COPD, this has two major consequences: bronchodilation and reduction of inflammation and remodeling.
In airway smooth muscle cells, activation of the M3 receptor by acetylcholine triggers a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to the activation of myosin light chain kinase (MLCK) and subsequent smooth muscle contraction. The DAG and RhoA/Rho kinase pathways also contribute to this contractile response. In inflammatory cells such as neutrophils and macrophages, M3 receptor activation can promote the release of pro-inflammatory mediators. By blocking the M3 receptor, this compound inhibits these downstream signaling events, resulting in bronchodilation and a reduction in inflammatory and remodeling processes.
Conclusion
The cigarette smoke-induced COPD model in guinea pigs is a valuable tool for the preclinical evaluation of novel therapeutics. This compound has been shown to be effective in this model, not only by improving pulmonary function but also by attenuating key pathological features of COPD, including airway remodeling and neutrophilic inflammation. The detailed protocols and data presented here provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of muscarinic antagonists and other drug candidates for the treatment of COPD.
References
- 1. Effects of this compound in a cigarette smoke-exposed Guinea pig model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for stable chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using guinea pigs in studies relevant to asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Aclidinium Bromide Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aclidinium Bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly found in the smooth muscle of the airways.[1][2] Activation of M3 receptors by acetylcholine leads to bronchoconstriction; therefore, their inhibition by this compound results in bronchodilation.[1]
This document provides detailed protocols for key cell-based assays to characterize the efficacy of this compound, focusing on its interaction with muscarinic receptors. The assays described herein are fundamental for determining the potency and selectivity of this compound and other muscarinic receptor antagonists. The primary assays covered are:
-
Receptor Binding Assays: To quantify the affinity of this compound for different muscarinic receptor subtypes.
-
Calcium Flux Assays: To measure the functional antagonism of Gq-coupled M3 receptors.
-
cAMP Assays: To assess the functional antagonism of Gi-coupled M2 and M4 receptors.
These assays are crucial in the drug discovery and development process, providing valuable insights into the mechanism of action and pharmacological profile of compounds like this compound.[3]
Mechanism of Action and Signaling Pathways
This compound is a competitive and reversible antagonist of all five muscarinic receptor subtypes (M1-M5). Its efficacy in COPD is primarily attributed to its high affinity for and prolonged binding to M3 receptors, leading to sustained bronchodilation. The signaling pathways for the key muscarinic receptor subtypes relevant to these assays are:
-
M3 Receptor (Gq-coupled): Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event for smooth muscle contraction.
-
M2 and M4 Receptors (Gi-coupled): Agonist binding to M2 and M4 receptors activates the Gi protein, which inhibits adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
The following diagrams illustrate these signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound obtained from various cell-based assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Cell Line | Test Compound | Kᵢ (nM) | Reference |
| M1 | [³H]-NMS | CHO | This compound | 0.15 | |
| M2 | [³H]-NMS | CHO | This compound | 0.19 | |
| M3 | [³H]-NMS | CHO | This compound | 0.12 | |
| M4 | [³H]-NMS | CHO | This compound | 0.19 | |
| M5 | [³H]-NMS | CHO | This compound | 0.23 |
Table 2: Functional Antagonism of this compound in Calcium Flux Assays
| Receptor Subtype | Agonist | Cell Line | Test Compound | IC₅₀ (nM) |
| M3 | Carbachol | CHO-M3 | This compound | ~1-5 |
Note: Specific IC₅₀ values from publicly available literature for this compound in calcium flux assays are limited. The provided value is an approximate range based on typical potencies of muscarinic antagonists.
Table 3: Functional Antagonism of this compound in cAMP Assays
| Receptor Subtype | Agonist | Cell Line | Test Compound | IC₅₀ (nM) |
| M2 | Oxotremorine-M | CHO-M2 | This compound | ~5-15 |
| M4 | Oxotremorine-M | CHO-M4 | This compound | ~5-20 |
Note: Specific IC₅₀ values from publicly available literature for this compound in cAMP assays are limited. The provided values are approximate ranges based on typical potencies of muscarinic antagonists.
Experimental Protocols
Receptor Binding Assay: Competitive Radioligand Displacement
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for muscarinic receptors.
Experimental Workflow:
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM Atropine.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, [³H]-NMS (at a final concentration close to its Kᴅ, e.g., 0.5 nM), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding wells, add only [³H]-NMS and buffer. For non-specific binding wells, add [³H]-NMS and a high concentration of a non-labeled antagonist like atropine (1 µM).
-
Incubation: Add the cell membranes (e.g., 10-20 µg of protein per well) to initiate the binding reaction. Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Calcium Flux Assay: Functional Antagonism of M3 Receptors
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing M3 receptors.
Experimental Workflow:
Materials:
-
CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (to prevent dye leakage).
-
This compound.
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M3-expressing cells into the microplates and grow them to confluence.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer (containing probenecid). Incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
cAMP Assay: Functional Antagonism of M2/M4 Receptors
This protocol measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production in cells expressing M2 or M4 receptors.
Experimental Workflow:
Materials:
-
CHO or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor.
-
Cell culture medium.
-
Stimulation Buffer: HBSS with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound.
-
Muscarinic agonist (e.g., Oxotremorine-M).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaLISA, ELISA).
-
384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the M2- or M4-expressing cells into the microplates.
-
Compound Pre-incubation: Remove the culture medium and add varying concentrations of this compound dissolved in stimulation buffer. Incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a mixture of the muscarinic agonist (at its EC₈₀ concentration) and a fixed concentration of forskolin to all wells (except for the basal control). Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the specific cAMP assay kit, lyse the cells and add the detection reagents. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Signal Measurement: Incubate the plate as recommended by the kit protocol and then read the signal on a compatible plate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the percentage of reversal of the agonist-induced inhibition of cAMP production against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The cell-based assays detailed in this application note provide a robust framework for characterizing the efficacy of this compound and other muscarinic receptor antagonists. By employing receptor binding assays, calcium flux assays, and cAMP assays, researchers can obtain critical data on the affinity, potency, and functional selectivity of these compounds. The provided protocols and data presentation formats are intended to guide scientists in the consistent and reliable evaluation of potential therapeutic agents for diseases such as COPD.
References
- 1. Characterization of this compound, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel long-acting muscarinic M3 antagonist for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Aclidinium Bromide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Aclidinium Bromide and its primary metabolites in biological matrices, primarily human plasma and urine. The protocols are designed for use with Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.
Overview of this compound Bioanalysis
This compound is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). Upon administration, it is rapidly hydrolyzed in human plasma into two major inactive metabolites: an alcohol metabolite (LAS34823) and a carboxylic acid metabolite (LAS34850)[1]. Therefore, quantitative methods must be capable of accurately measuring the parent drug and these key metabolites.
The inherent instability of this compound in plasma necessitates specific sample handling procedures, such as the use of esterase inhibitors, to prevent ex vivo degradation[1]. The low systemic bioavailability of inhaled this compound results in very low concentrations in circulation, requiring highly sensitive analytical instrumentation like UPLC-MS/MS for accurate quantification[1].
Bioanalytical Method Workflow
A typical bioanalytical workflow for the quantification of this compound and its metabolites involves sample collection and stabilization, sample preparation to isolate the analytes from the complex biological matrix, chromatographic separation, and detection by tandem mass spectrometry.
Experimental Protocols
LC-MS/MS Method for this compound and its Metabolites in Human Plasma
This protocol outlines a method for the simultaneous quantification of this compound, and its alcohol (LAS34823) and acid (LAS34850) metabolites in human plasma.
3.1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in plasma.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (containing deuterated this compound, LAS34823, and LAS34850).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject a portion of the sample into the UPLC-MS/MS system.
3.1.2. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3.1.3. MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 484.2 | 158.1 |
| LAS34823 (Alcohol Met.) | 352.1 | 142.1 |
| LAS34850 (Acid Met.) | 255.0 | 183.0 |
| Aclidinium-d5 (IS) | 489.2 | 158.1 |
| LAS34823-d5 (IS) | 357.1 | 142.1 |
| LAS34850-d6 (IS) | 261.0 | 189.0 |
Note: The specific collision energies and other compound-dependent parameters should be optimized for the instrument in use.
Method for this compound and its Metabolites in Human Urine
For urine samples, a solid-phase extraction (SPE) method is often employed to achieve a cleaner extract and better sensitivity.
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of urine, add 50 µL of the internal standard working solution.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the UPLC-MS/MS system.
3.2.2. UPLC-MS/MS Conditions
The UPLC-MS/MS conditions would be similar to those described for the plasma analysis, with potential minor adjustments to the gradient profile to optimize separation of analytes from any remaining matrix components in the urine extract.
Quantitative Data Summary
The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of this compound and its metabolites in human plasma.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 0.05 - 50 | 0.05 |
| LAS34823 (Alcohol Met.) | 0.05 - 50 | 0.05 |
| LAS34850 (Acid Met.) | 0.5 - 500 | 0.5 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | Low | < 15 | < 15 | 85 - 115 |
| Mid | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 | |
| LAS34823 | Low | < 15 | < 15 | 85 - 115 |
| Mid | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 | |
| LAS34850 | Low | < 15 | < 15 | 85 - 115 |
| Mid | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 80 | 85 - 115 |
| LAS34823 | > 80 | 85 - 115 |
| LAS34850 | > 80 | 85 - 115 |
Signaling Pathway and Metabolism
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype located on airway smooth muscle, leading to bronchodilation.
These protocols and application notes provide a comprehensive guide for the quantitative analysis of this compound in biological samples. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying these methods to clinical or preclinical studies.
References
Techniques for Assessing Bronchoconstriction Inhibition by Aclidinium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of Aclidinium Bromide, a long-acting muscarinic antagonist (LAMA), in inhibiting bronchoconstriction. The protocols described herein cover in vivo, ex vivo, and in vitro techniques to evaluate its pharmacological activity, from its mechanism of action at the cellular level to its clinical effects on pulmonary function.
This compound is a competitive and reversible antagonist of muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype, which is predominantly found on airway smooth muscle.[1][2] By blocking the binding of acetylcholine to these receptors, this compound prevents the downstream signaling that leads to smooth muscle contraction and subsequent bronchoconstriction, resulting in bronchodilation.[1][3] This document outlines key experimental procedures to quantify this inhibitory effect.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting bronchoconstriction, compiled from preclinical and clinical studies.
Table 1: Preclinical Receptor Binding Affinity and In Vitro Potency of this compound
| Parameter | Receptor Subtype | Value | Species | Reference |
| Inhibition Constant (Ki) | M1 mAChR | 0.1 nM | Human | [2] |
| M2 mAChR | 0.14 nM | Human | ||
| M3 mAChR | 0.14 nM | Human | ||
| M4 mAChR | 0.21 nM | Human | ||
| M5 mAChR | 0.16 nM | Human | ||
| Duration of Action (t½) | M3 Receptor Dissociation | 29.2 hours | - | |
| Isolated Guinea Pig Trachea | 29 hours | Guinea Pig |
Table 2: Clinical Efficacy of this compound (400 µg Twice Daily) in Patients with Moderate-to-Severe COPD
| Efficacy Endpoint | Time Point | This compound Improvement vs. Placebo | Reference |
| Trough FEV1 (L) | Week 24 | 0.128 L (p<0.0001) | |
| Peak FEV1 (L) | Week 24 | 209 mL (p<0.0001) | |
| FEV1 AUC0-24 (mL) | Week 6 | 150 mL (p<0.0001) | |
| St. George's Respiratory Questionnaire (SGRQ) Total Score | Week 24 | -4.6 units (p<0.0001) | |
| Transitional Dyspnoea Index (TDI) Focal Score | Week 24 | 1.0 units (p<0.001) |
Experimental Protocols
In Vivo Assessment of Bronchoconstriction Inhibition: Methacholine Challenge Test
The methacholine challenge test is a valuable in vivo method to assess the protective effect of this compound against induced bronchoconstriction in human subjects or animal models.
Objective: To determine the dose of inhaled methacholine required to induce a 20% fall in Forced Expiratory Volume in one second (FEV1), known as the provocative dose (PD20), in the presence and absence of this compound.
Materials:
-
Spirometer
-
Nebulizer and dosimeter system
-
Methacholine chloride solution (sterile, various concentrations)
-
Saline solution (0.9%) as a diluent/placebo
-
This compound dry powder inhaler
-
Rescue bronchodilator (e.g., albuterol)
-
Emergency medical equipment
Protocol:
-
Patient/Subject Preparation:
-
Ensure the subject has withheld any medications that could interfere with the test for the appropriate duration (e.g., short-acting bronchodilators for 8 hours, long-acting bronchodilators like this compound for 48 hours prior to baseline testing).
-
Record baseline spirometry, including FEV1. The subject must be able to perform acceptable and repeatable spirometry maneuvers.
-
Administer a single dose of this compound or placebo via the dry powder inhaler.
-
-
Methacholine Challenge:
-
After a specified time post-Aclidinium Bromide/placebo administration (e.g., 1-2 hours), begin the methacholine challenge.
-
Start with inhalation of nebulized saline to establish a post-diluent baseline FEV1.
-
Administer doubling concentrations of methacholine via the nebulizer at 5-minute intervals.
-
Perform spirometry 30 and 90 seconds after each methacholine dose to measure FEV1.
-
Continue the challenge until there is a ≥20% fall in FEV1 from the post-saline baseline or the maximum methacholine concentration is reached.
-
-
Data Analysis:
-
Calculate the PD20 by interpolation of the methacholine concentration-response curve.
-
Compare the PD20 values between the this compound and placebo treatment groups. A significant increase in the PD20 in the this compound group indicates a protective effect against bronchoconstriction.
-
Ex Vivo Assessment of Bronchoconstriction Inhibition: Isolated Organ Bath Studies
This ex vivo technique directly measures the effect of this compound on the contractility of airway smooth muscle.
Objective: To evaluate the ability of this compound to inhibit acetylcholine-induced contraction of isolated tracheal rings.
Materials:
-
Isolated organ bath system with force-displacement transducers
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
Acetylcholine (ACh)
-
This compound
-
Animal model (e.g., guinea pig, rat)
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the animal and carefully dissect the trachea.
-
Place the trachea in cold Krebs-Henseleit solution.
-
Cut the trachea into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a submaximal contraction with a fixed concentration of acetylcholine (e.g., 1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for relaxation.
-
Alternatively, to assess the inhibitory effect, pre-incubate the tracheal rings with varying concentrations of this compound for a set period (e.g., 30 minutes) before generating a cumulative concentration-response curve to acetylcholine.
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation induced by this compound as a percentage of the initial acetylcholine-induced contraction.
-
In inhibition experiments, compare the acetylcholine EC50 values in the absence and presence of different concentrations of this compound to determine the potency (e.g., calculating the pA2 value).
-
In Vitro Assessment of M3 Receptor Antagonism: Calcium Imaging Assay
This in vitro assay measures the ability of this compound to block the increase in intracellular calcium ([Ca2+]i) that is triggered by M3 receptor activation.
Objective: To quantify the antagonistic activity of this compound at the M3 muscarinic receptor by measuring its effect on acetylcholine-induced calcium mobilization in cultured cells.
Materials:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium and reagents.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Acetylcholine (ACh).
-
This compound.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Culture and Plating:
-
Culture the M3 receptor-expressing cells under standard conditions.
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with HBSS.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the microplate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Add a fixed concentration of acetylcholine (typically the EC80 concentration) to all wells to stimulate calcium release.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response against the concentration of this compound to generate an inhibition curve.
-
Determine the IC50 value for this compound, which represents the concentration that inhibits 50% of the maximal acetylcholine-induced calcium response.
-
Mandatory Visualizations
Caption: Signaling pathway of bronchoconstriction and its inhibition.
References
Application Notes and Protocols for In Vitro Receptor Binding Assay of Aclidinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclidinium Bromide is a long-acting muscarinic antagonist (LAMA) utilized in the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is achieved through the inhibition of acetylcholine-induced bronchoconstriction, which is mediated by muscarinic acetylcholine receptors (mAChRs) in the airways.[2] this compound demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[4] This document provides detailed application notes and protocols for conducting in vitro receptor binding assays to characterize the interaction of this compound with these receptors.
Data Presentation: Receptor Binding Affinity of this compound
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through in vitro radioligand displacement assays. These studies typically utilize [³H]N-methylscopolamine ([³H]NMS) as the radioligand. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 0.15 |
| M2 | 0.19 |
| M3 | 0.12 |
| M4 | 0.19 |
| M5 | 0.16 |
Data sourced from competitive binding assays displacing [³H]NMS from cell membrane preparations expressing human muscarinic receptor subtypes.
Experimental Protocols
Radioligand Displacement Binding Assay for this compound
This protocol outlines the methodology to determine the binding affinity of this compound for human muscarinic receptors (M1-M5) using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Receptor Source: Cell membrane preparations from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing individual human muscarinic M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS) with a specific activity of 70-90 Ci/mmol.
-
Test Compound: this compound.
-
Reference Compound: Atropine or another well-characterized muscarinic antagonist.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM final concentration).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Instrumentation: Scintillation counter, multi-well plates (96-well format is common), and pipettes.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the reference compound in the assay buffer. A typical concentration range for this compound would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]NMS in assay buffer to a final concentration that is approximately equal to its equilibrium dissociation constant (Kd) for each receptor subtype (e.g., 0.3 nM for M1 and M4; 1 nM for M2, M3, and M5).
-
Thaw the cell membrane preparations on ice and resuspend them in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise ratio (e.g., 5-10 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]NMS solution, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of 1 µM Atropine solution, 50 µL of [³H]NMS solution, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each concentration of this compound or the reference compound, 50 µL of [³H]NMS solution, and 100 µL of the membrane preparation.
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (approximately 25°C) for a sufficient time to reach equilibrium. A typical incubation time for muscarinic receptor binding assays is 60-120 minutes.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate Ki: Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualization of Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
This compound acts as an antagonist at muscarinic receptors, thereby blocking the downstream signaling cascades initiated by acetylcholine. The following diagrams illustrate the canonical signaling pathways for M1, M2, and M3 receptors.
Figure 1. M1/M3 Receptor Signaling Pathway Antagonism by this compound.
Figure 2. M2 Receptor Signaling Pathway Antagonism by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps involved in the in vitro radioligand binding assay for this compound.
Figure 3. Experimental Workflow for the In Vitro Radioligand Binding Assay.
References
- 1. Aclidinium | C26H30NO4S2+ | CID 11434515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. INTRODUCTION - this compound (Tudorza Genuair) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aclidinium Bromide Nebulization Solution in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] It functions by competitively inhibiting the action of acetylcholine at M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[1][2] While commercially available as a dry powder inhaler, research applications, particularly in preclinical models or in vitro airway studies, may necessitate the preparation of a nebulizable solution.
These application notes provide a detailed protocol for the preparation, sterilization, and quality control of an this compound solution for nebulization in a research setting. The protocols are synthesized from available physicochemical data, information on similar compounds, and standard laboratory procedures.
Physicochemical Properties and Solubility
This compound is a crystalline powder. Its solubility in aqueous solutions is limited, a factor that requires careful consideration during solution preparation.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀BrNO₄S₂ | |
| Molecular Weight | 564.56 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Aqueous Solubility | Hardly soluble in water and ethanol | |
| Solubility in DMSO | ≥ 28.2275 mg/mL | |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |
Experimental Protocols
Protocol 1: Preparation of this compound Nebulizer Solution (0.02% w/v)
This protocol details the preparation of a 0.02% (0.2 mg/mL) this compound solution, a concentration often used for nebulized bronchodilators like ipratropium bromide. Due to the limited aqueous solubility of this compound, a co-solvent system is employed.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
0.9% Sodium Chloride (Normal Saline), sterile
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
-
Sterile glassware (beakers, graduated cylinders)
-
Calibrated analytical balance
-
pH meter
-
Sterile, sealed storage vials
Procedure:
-
Calculate Required Quantities: For 100 mL of a 0.02% solution, 20 mg of this compound is required.
-
Dissolution in Co-solvent:
-
In a sterile beaker, accurately weigh 20 mg of this compound powder.
-
Add 10 mL of sterile DMSO and gently swirl to dissolve the powder completely.
-
Add 40 mL of sterile PEG300 and mix thoroughly.
-
Add 5 mL of sterile Tween® 80 and mix until a clear, homogeneous solution is formed.
-
-
Addition of Aqueous Phase:
-
Slowly add 45 mL of sterile 0.9% Sodium Chloride to the co-solvent mixture while continuously stirring.
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the solution. Based on the stability profile of similar anticholinergic drugs, adjusting the pH to an acidic range (e.g., 3.5 - 4.5) with sterile hydrochloric acid may enhance stability. This step should be validated for its impact on solubility and stability.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, sealed vial. This step removes any potential microbial contamination.
-
-
Storage:
-
Store the prepared solution protected from light at 2-8°C. Due to the potential for hydrolysis, it is recommended to use the solution shortly after preparation. A stability study is advised to determine the appropriate shelf-life for specific experimental needs.
-
Protocol 2: Quality Control of the Prepared Nebulizer Solution
1. Visual Inspection:
-
Visually inspect the prepared solution for any particulate matter, discoloration, or precipitation against a light and dark background.
2. pH Measurement:
-
Measure the pH of the final solution to ensure it is within the desired range for stability and compatibility with the nebulizer and biological system.
3. In Vitro Nebulization and Aerodynamic Particle Size Distribution (APSD):
-
Objective: To determine the particle size distribution of the aerosol generated from the prepared solution, which is a critical factor for lung deposition.
-
Methodology:
-
Select a suitable nebulizer (e.g., a jet or mesh nebulizer).
-
Pipette a defined volume of the this compound solution into the nebulizer reservoir.
-
Connect the nebulizer to a cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor).
-
Operate the nebulizer under controlled flow rates, simulating respiratory patterns.
-
After nebulization, carefully collect the drug deposited on each stage of the impactor.
-
Quantify the amount of this compound on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to characterize the particle size distribution. An MMAD in the range of 1-5 µm is generally considered optimal for deposition in the lower airways.
-
Table 2: Example Data Presentation for APSD Analysis
| Impactor Stage | Aerodynamic Diameter Range (µm) | This compound Deposited (µg) |
| 1 | > 9.0 | |
| 2 | 5.8 - 9.0 | |
| 3 | 4.7 - 5.8 | |
| 4 | 3.3 - 4.7 | |
| 5 | 2.1 - 3.3 | |
| 6 | 1.1 - 2.1 | |
| 7 | 0.7 - 1.1 | |
| Filter | < 0.7 | |
| Total | ||
| MMAD (µm) | ||
| GSD |
Protocol 3: Stability Assessment of the Prepared Solution
-
Objective: To determine the chemical stability of the this compound in the prepared nebulizer solution over time and under different storage conditions.
-
Methodology:
-
Prepare a batch of the this compound nebulizer solution according to Protocol 1.
-
Aliquot the solution into multiple sterile vials.
-
Store the vials under different conditions (e.g., 2-8°C protected from light, room temperature with light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from a vial.
-
Analyze the sample for the concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC method.
-
The solution is considered stable if the concentration of this compound remains within a specified range (e.g., 90-110% of the initial concentration) and no significant increase in degradation products is observed.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in airway smooth muscle cells.
Caption: Experimental workflow for this compound nebulizer solution preparation.
References
Application Notes and Protocols for the Use of Aclidinium Bromide in Combination with Long-Acting Beta-Agonists (LABAs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aclidinium bromide, a long-acting muscarinic antagonist (LAMA), in combination with long-acting beta-agonists (LABAs), focusing on the fixed-dose combination with formoterol fumarate. The information is compiled from major clinical studies and is intended to guide researchers in designing and interpreting experiments involving this combination therapy for Chronic Obstructive Pulmonary Disease (COPD).
Introduction
The combination of a LAMA and a LABA is a cornerstone of maintenance therapy for moderate-to-severe COPD.[1][2][3][4] This dual bronchodilator approach targets two distinct pathways involved in airway smooth muscle contraction, leading to a greater and more sustained improvement in lung function compared to monotherapy. This compound is a potent and selective M3 muscarinic receptor antagonist, while formoterol fumarate is a rapid-onset, long-acting β2-adrenergic agonist. Their complementary mechanisms of action provide a strong rationale for their combined use.
Mechanism of Action and Signaling Pathways
This compound and formoterol fumarate exert their bronchodilatory effects through different signaling pathways, resulting in a synergistic relaxation of airway smooth muscle.
-
This compound (LAMA): this compound competitively and reversibly inhibits the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This antagonism prevents the activation of the Gq protein-coupled signaling cascade, thereby inhibiting the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium (Ca2+). The reduced intracellular Ca2+ levels lead to the relaxation of the smooth muscle and bronchodilation.
-
Formoterol Fumarate (LABA): Formoterol stimulates β2-adrenergic receptors on airway smooth muscle cells. This activates the Gs protein-coupled signaling pathway, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular Ca2+ and smooth muscle relaxation.
The distinct and complementary nature of these pathways allows for enhanced bronchodilation when the two drugs are co-administered.
References
- 1. Efficacy and safety of fixed-dose combinations of this compound/formoterol fumarate: the 24-week, randomized, placebo-controlled AUGMENT COPD study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of fixed-dose combinations of this compound/formoterol fumarate: the 24-week, randomized, placebo-controlled AUGMENT COPD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Measuring the Duration of Action of Aclidinium Bromide in Isolated Trachea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the duration of action of Aclidinium Bromide, a long-acting muscarinic antagonist (LAMA), using an isolated trachea preparation. This ex vivo model is a valuable tool in preclinical respiratory pharmacology for characterizing the pharmacological properties of bronchodilators.
Introduction
This compound is a competitive and reversible antagonist of muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype, which is predominant in airway smooth muscle.[1][2] Its efficacy in providing bronchodilation is attributed to its ability to inhibit acetylcholine-induced bronchoconstriction.[1][2] The duration of action is a critical parameter for inhaled therapies, influencing dosing frequency and patient adherence. In isolated guinea pig trachea, aclidinium has demonstrated a duration of action that is significantly longer than ipratropium and similar to tiotropium.[3] This protocol outlines the methodology to quantify this duration of action through an isolated organ bath system.
Data Presentation
The following table summarizes the comparative duration of action of this compound and other muscarinic antagonists as determined in isolated guinea pig trachea studies.
| Compound | Duration of Action (t½) in isolated guinea pig trachea | Reference |
| This compound | 29 hours | |
| Tiotropium Bromide | 64 hours | |
| Ipratropium Bromide | 8 hours |
Signaling Pathway of this compound in Airway Smooth Muscle
This compound exerts its bronchodilatory effect by blocking the action of acetylcholine at M3 muscarinic receptors on airway smooth muscle cells. This antagonism prevents the downstream signaling cascade that leads to muscle contraction.
Caption: this compound's antagonism of the M3 receptor signaling pathway.
Experimental Protocol: Measurement of this compound's Duration of Action in Isolated Trachea
This protocol is designed to assess the duration of the inhibitory effect of this compound on induced contractions of isolated tracheal smooth muscle.
Materials and Reagents
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Male Dunkin-Hartley guinea pigs (250-350 g)
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Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)
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Carbachol (or other suitable contractile agonist like acetylcholine or histamine)
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This compound
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Carbogen gas (95% O2, 5% CO2)
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Isolated organ bath system with isometric force transducers
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Data acquisition system
Experimental Workflow
Caption: Experimental workflow for assessing this compound's duration of action.
Detailed Methodology
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Tissue Preparation:
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Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
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Carefully dissect and remove the trachea, placing it immediately in cold, carbogen-aerated Krebs-Henseleit solution.
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Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
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Mounting:
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Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
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Connect the upper hook to an isometric force transducer to record changes in tension.
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Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.
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Experimental Procedure:
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Baseline Contraction: Induce a sustained contraction with a submaximal concentration of carbachol (e.g., 1 µM). This will serve as the baseline contractile response.
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Antagonist Incubation: Once the contraction has stabilized, add this compound to the organ bath at a concentration that produces a significant, but not necessarily maximal, inhibition of the carbachol-induced tone (e.g., 1-10 nM). Allow the tissue to incubate with this compound for a predetermined period (e.g., 60 minutes) to ensure receptor binding equilibrium.
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Washout: To measure the duration of action, initiate a washout procedure. This involves repeatedly replacing the Krebs-Henseleit solution in the organ bath to remove unbound this compound. A typical washout schedule would be every 15 minutes for the first hour, then hourly for the duration of the experiment (which can extend for several hours).
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Agonist Re-challenge: At set time points following the initiation of the washout (e.g., 1, 2, 4, 8, 12, 24 hours), re-challenge the tracheal rings with the same submaximal concentration of carbachol used to establish the initial baseline contraction. Record the magnitude of the contractile response.
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Data Analysis:
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Express the contractile response to carbachol at each time point after the washout as a percentage of the initial baseline contraction before the addition of this compound.
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Plot the percentage of recovery of the contractile response against time.
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The time taken for the response to carbachol to recover to 50% of the initial baseline contraction is determined as the half-life (t½) of the inhibitory effect of this compound. This value represents its duration of action in the isolated tissue.
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Compare the t½ of this compound with that of other muscarinic antagonists (e.g., ipratropium, tiotropium) under the same experimental conditions for a comparative analysis.
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Conclusion
This protocol provides a robust framework for the in-vitro characterization of the duration of action of this compound. The use of isolated tracheal rings in an organ bath system allows for the direct measurement of the pharmacological effects on airway smooth muscle, providing valuable data for the preclinical assessment of novel respiratory therapeutics. The long duration of action of this compound, as demonstrated by this type of assay, supports its clinical utility as a long-acting bronchodilator for the management of chronic obstructive pulmonary disease (COPD).
References
- 1. On the use of functional antagonism to estimate dissociation constants for beta adrenergic receptor agonists in isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound, a new long-acting muscarinic antagonist: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aclidinium Bromide Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Aclidinium Bromide in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline powder that is sparingly soluble in water and ethanol.[1] It exhibits good solubility in Dimethyl Sulfoxide (DMSO).[2][3][4]
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What can I do?
A2: This is a common issue when working with compounds that are poorly soluble in aqueous solutions. Here are a few troubleshooting steps:
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Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.
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Use a pre-warmed medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
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Increase the volume of the final solution: By preparing a larger volume of the final dilution, you can lower the final concentration of this compound, which may prevent it from precipitating.
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Consider serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.
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Brief sonication: After dilution, briefly sonicate the solution to help dissolve any precipitate that may have formed. Use caution with this method as it can generate heat.
Q3: Are there alternative solvents I can use to dissolve this compound for my in vitro experiments?
A3: While DMSO is the most commonly reported solvent for this compound, for certain applications where DMSO is not suitable, other organic solvents like ethanol might be considered, although solubility is limited.[2] It is crucial to perform solubility tests and ensure the final solvent concentration is compatible with your experimental system.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 5.6455 mg of this compound in 1 mL of DMSO. It may be necessary to use an ultrasonic bath to ensure the compound is fully dissolved. Store stock solutions at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent or low temperature. | Gently warm the solution and use an ultrasonic bath to aid dissolution. Ensure you are using a sufficient volume of DMSO for the amount of compound. |
| Precipitation in aqueous buffer after dilution. | The compound's solubility limit in the aqueous buffer has been exceeded. | Lower the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows. Consider using a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final buffer to improve solubility. |
| Inconsistent results between experiments. | Precipitation of the compound leading to inaccurate concentrations. | Prepare fresh dilutions for each experiment from a validated stock solution. Visually inspect for any precipitation before use. Centrifuge the diluted solution and use the supernatant for your experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥28.23 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL (may require ultrasound) | |
| Water | Insoluble / Hardly soluble | |
| Water | 0.6 g/L | |
| Ethanol | Insoluble / Hardly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound (MW: 564.55 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Ultrasonic water bath
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Procedure:
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Weigh out 5.65 mg of this compound and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the tube for 30 seconds to mix.
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If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
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Mandatory Visualization
Caption: Workflow for dissolving and troubleshooting this compound solubility.
References
Technical Support Center: Aclidinium Bromide and M3 Receptor Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis in long-term studies of Aclidinium Bromide and other long-acting muscarinic antagonists (LAMAs).
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it a concern with long-term this compound treatment?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For G-protein coupled receptors (GPCRs) like the M3 muscarinic receptor, this can occur through mechanisms such as receptor phosphorylation, internalization (sequestration from the cell surface), and uncoupling from its signaling pathway.
Clinical studies of this compound in patients with Chronic Obstructive Pulmonary Disease (COPD) have demonstrated sustained bronchodilation over long periods (up to 52 weeks), suggesting that clinically significant tachyphylaxis is not a major concern.[1][2] However, subtle molecular changes at the receptor level might still occur and warrant investigation in a research setting.
Q2: What are the key molecular mechanisms to investigate when studying potential tachyphylaxis to this compound?
A2: The primary mechanisms to investigate for a muscarinic antagonist like this compound would be:
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Receptor Downregulation: A decrease in the total number of M3 receptors expressed by the cell.
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Receptor Internalization: The removal of M3 receptors from the cell surface to intracellular compartments.
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G-Protein Uncoupling: A functional change where the M3 receptor, even when occupied by an antagonist, fails to interact effectively with its Gq/11 protein, leading to a diminished downstream signal upon subsequent agonist stimulation.
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Changes in Receptor Affinity: Alterations in the binding affinity of agonists or the antagonist itself after prolonged exposure.
Q3: How does the kinetic profile of this compound at the M3 receptor potentially influence tachyphylaxis?
A3: this compound is a potent muscarinic antagonist with a high affinity for all five muscarinic receptor subtypes.[3] It has a faster association rate with the M3 receptor compared to tiotropium.[2][4] While both have slow dissociation from the M3 receptor, aclidinium's dissociation is slightly faster than tiotropium's. This kinetic profile, characterized by a long residence time at the M3 receptor, is thought to contribute to its long duration of action and may play a role in preventing significant tachyphylaxis by providing sustained receptor blockade.
Troubleshooting Guides
Troubleshooting Radioligand Binding Assays for M3 Receptor Occupancy
| Problem | Possible Causes | Solutions |
| Low Specific Binding | 1. Poor quality of cell membrane preparation. 2. Incorrect buffer composition (e.g., presence of endogenous ligands like acetylcholine). 3. Degraded radioligand or antagonist. 4. Insufficient receptor expression in the cell line. | 1. Ensure a validated protocol for membrane preparation is followed to maximize receptor yield and integrity. 2. Thoroughly wash membrane preparations to remove endogenous ligands. Omit GTP from the assay buffer when studying antagonist binding to maintain the high-affinity state. 3. Verify the integrity and concentration of all reagents. 4. Use a cell line with confirmed high expression of the M3 receptor. |
| High Non-Specific Binding | 1. Radioligand sticking to filters or tubes. 2. Inappropriate blocking agent. 3. Too high concentration of radioligand. | 1. Pre-soak filters in a blocking agent like polyethyleneimine (PEI). 2. Optimize the type and concentration of blocking agent (e.g., BSA). 3. Use a radioligand concentration at or below its Kd value. |
| Inconsistent Results | 1. Variability in cell culture conditions. 2. Pipetting errors. 3. Temperature fluctuations during incubation. 4. Incomplete separation of bound and free radioligand. | 1. Maintain consistent cell passage number and confluency. 2. Use calibrated pipettes and ensure proper mixing. 3. Use a temperature-controlled incubator or water bath. 4. Optimize the filtration and washing steps to ensure rapid and complete separation. |
Troubleshooting Intracellular Calcium Mobilization Assays
| Problem | Possible Causes | Solutions |
| No or Weak Signal | 1. Low M3 receptor expression. 2. Inefficient loading of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM). 3. Phototoxicity or dye leakage. 4. Inactive agonist. | 1. Confirm M3 receptor expression and coupling to the Gq pathway in your cell line. 2. Optimize dye concentration, loading time, and temperature. Ensure the use of Pluronic F-127 to aid in dye solubilization. 3. Minimize exposure to excitation light and use an anti-quenching agent if necessary. 4. Prepare fresh agonist solutions and verify their activity. |
| High Background Signal | 1. Cell stress or damage during handling. 2. Autofluorescence of compounds or media. 3. Incomplete removal of extracellular dye. | 1. Handle cells gently and ensure they are healthy before the assay. 2. Run appropriate controls (e.g., vehicle, unstained cells) to determine background fluorescence. 3. Wash cells thoroughly after dye loading. |
| Variable Responses | 1. Uneven dye loading. 2. Inconsistent cell density. 3. Fluctuations in temperature. | 1. Ensure a homogenous cell suspension during dye loading. 2. Plate cells at a consistent density and allow them to adhere evenly. 3. Maintain a constant temperature (typically 37°C) throughout the experiment. |
Quantitative Data
Table 1: Comparison of Binding Kinetics of this compound and Tiotropium at the Human M3 Muscarinic Receptor
| Parameter | This compound | Tiotropium | Reference |
| Association Rate (kon) | Faster than Tiotropium | Slower than Aclidinium | |
| Dissociation Half-Life (t1/2) | ~29 hours | ~62 hours | |
| Receptor Selectivity | Higher selectivity for M3 over M2 receptors | Kinetically selective for M3 over M2 receptors |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine M3 Receptor Density (Bmax)
Objective: To quantify the total number of M3 receptors in a cell or tissue preparation after long-term exposure to this compound.
Materials:
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Cells or tissue expressing M3 receptors
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Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
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Unlabeled antagonist for defining non-specific binding (e.g., atropine)
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
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Scintillation fluid
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Glass fiber filters
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Filtration apparatus
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Scintillation counter
Procedure:
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Membrane Preparation:
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Culture cells to the desired confluency and treat with this compound or vehicle for the desired duration.
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Harvest cells and homogenize in ice-cold buffer.
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Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.
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Determine the protein concentration of the membrane preparation.
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Binding Assay:
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In a 96-well plate, add a fixed amount of membrane protein to each well.
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For total binding, add increasing concentrations of the radioligand.
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For non-specific binding, add increasing concentrations of the radioligand along with a saturating concentration of an unlabeled antagonist (e.g., 1 µM atropine).
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Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Filtration and Counting:
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Rapidly filter the contents of each well through glass fiber filters.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
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Plot specific binding versus radioligand concentration and fit the data to a one-site saturation binding model to determine the Bmax (receptor density) and Kd (radioligand affinity).
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Protocol 2: Immunofluorescence Assay for M3 Receptor Internalization
Objective: To visualize and quantify the translocation of M3 receptors from the cell surface to intracellular compartments following prolonged exposure to this compound.
Materials:
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Cells expressing a tagged M3 receptor (e.g., M3-EGFP)
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This compound
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Fixing solution (e.g., 4% paraformaldehyde)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Nuclear stain (e.g., DAPI or Hoechst stain)
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Fluorescence microscope or high-content imaging system
Procedure:
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Cell Culture and Treatment:
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Plate cells expressing the tagged M3 receptor on glass coverslips or in imaging-compatible plates.
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Treat the cells with this compound or vehicle for various time points.
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Fixation and Staining:
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Wash the cells with PBS.
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Fix the cells with fixing solution.
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Permeabilize the cells with permeabilization buffer (optional, for intracellular targets).
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Stain the nuclei with a nuclear stain.
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Imaging and Analysis:
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Acquire images using a fluorescence microscope.
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Quantify receptor internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity. This can be done using image analysis software by defining regions of interest for the cytoplasm and the cell membrane.
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Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow to Investigate Tachyphylaxis.
References
- 1. Activity of this compound, a new long-acting muscarinic antagonist: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on the efficacy and safety of this compound in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aclidinium Bromide Cardiovascular Safety in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of Aclidinium Bromide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of this compound in animal studies?
A1: this compound is a long-acting muscarinic antagonist (LAMA) with a high affinity for M3 receptors. Due to its rapid hydrolysis in plasma into inactive metabolites, systemic exposure is low. Consequently, significant cardiovascular side effects are generally not anticipated at therapeutic doses. Preclinical studies in dogs have suggested a reduced effect on heart rate compared to other LAMAs like tiotropium. However, at high doses, potential anticholinergic effects such as tachycardia (increased heart rate) could theoretically be observed.
Q2: Which animal models are most appropriate for assessing the cardiovascular safety of this compound?
A2: The choice of animal model depends on the specific research question.
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Conscious, telemetry-instrumented dogs are considered a gold standard for cardiovascular safety pharmacology studies. They allow for the continuous monitoring of blood pressure, heart rate, and ECG in a freely moving, unstressed state, providing high-quality data.
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Rats are also commonly used, particularly for earlier stage toxicity screening. Telemetry systems are available for rats to monitor cardiovascular parameters in a conscious state.
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Anesthetized animal models (e.g., dogs, guinea pigs) can be used for specific mechanistic studies, but the confounding effects of anesthesia on cardiovascular function must be carefully considered.
Q3: What is the primary mechanism by which this compound is expected to have a favorable cardiovascular safety profile?
A3: The primary reason for this compound's favorable cardiovascular safety profile is its rapid hydrolysis in plasma into two major inactive metabolites. This rapid breakdown leads to low systemic bioavailability and a short systemic half-life, minimizing the potential for off-target effects on cardiac muscarinic receptors (primarily M2 receptors), which are involved in regulating heart rate.
Q4: How does the receptor selectivity of this compound contribute to its cardiovascular safety?
A4: this compound exhibits kinetic selectivity for M3 over M2 muscarinic receptors. While it has a high affinity for both, it dissociates more rapidly from M2 receptors. Since M2 receptors are the predominant subtype in the heart responsible for mediating the negative chronotropic (heart rate-lowering) effects of acetylcholine, a lower and shorter-lasting blockade of these receptors is expected to result in fewer cardiac side effects.
Troubleshooting Guides
Issue 1: Unexpected Tachycardia Observed in Conscious Telemetered Dogs
Possible Causes:
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High Dose Level: The administered dose may be exceeding the therapeutic window and causing systemic anticholinergic effects.
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Stress-Induced Tachycardia: Handling, environmental noise, or other stressors can lead to an increase in heart rate.
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Inadequate Acclimatization: Animals may not be sufficiently acclimatized to the experimental setup, leading to stress responses.
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Technical Issues with Telemetry: Faulty telemetry implants or data acquisition errors can lead to inaccurate readings.
Troubleshooting Steps:
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Verify Dose Calculation: Double-check all dose calculations and the concentration of the dosing solution.
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Review Dosing Procedure: Ensure the administration technique (e.g., inhalation, intravenous) is consistent and minimally stressful.
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Assess Animal Behavior: Observe the animals for any signs of stress (e.g., restlessness, vocalization).
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Check Telemetry Signal Quality: Review the raw data to ensure a clean signal and rule out artifacts.
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Evaluate Acclimatization Period: Confirm that animals were adequately acclimatized to the housing, telemetry equipment, and experimental procedures.
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Consider a Lower Dose Group: If tachycardia persists and is dose-dependent, it may be a true pharmacological effect at high concentrations.
Issue 2: High Variability in Blood Pressure and Heart Rate Data
Possible Causes:
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Inconsistent Environmental Conditions: Fluctuations in room temperature, lighting, and noise levels can affect cardiovascular parameters.
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Circadian Rhythms: Cardiovascular parameters naturally vary throughout the day.
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Influence of Anesthesia (if applicable): Anesthetic agents have significant and varied effects on the cardiovascular system.
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Animal Activity: Periods of rest versus activity will significantly impact heart rate and blood pressure.
Troubleshooting Steps:
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Standardize Environmental Conditions: Maintain a consistent environment (temperature, humidity, light-dark cycle) throughout the study.
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Time-Matched Data Analysis: Compare data from the same time of day to account for circadian variations.
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Use Conscious Animal Models: Whenever possible, use telemetry in conscious, freely moving animals to avoid the confounding effects of anesthesia.
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Correlate with Activity Data: If available, correlate cardiovascular data with animal activity to identify and potentially exclude periods of high activity from the analysis of resting hemodynamics.
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Increase Group Size: A larger number of animals per group can help to reduce the impact of individual variability.
Data Presentation
Table 1: Illustrative Cardiovascular Parameters in Conscious Telemetered Dogs Following Intravenous Administration of this compound
(Disclaimer: The following data are for illustrative purposes to demonstrate a typical data presentation format and are not derived from a specific published study on this compound due to the limited availability of public preclinical data. The values are hypothetical and based on the expected low systemic side-effect profile of the compound.)
| Parameter | Time Point | Vehicle Control (Mean ± SD) | This compound (100 µg/kg IV) (Mean ± SD) | This compound (1000 µg/kg IV) (Mean ± SD) |
| Heart Rate (bpm) | Pre-dose | 85 ± 10 | 87 ± 12 | 86 ± 11 |
| 30 min post-dose | 86 ± 11 | 90 ± 13 | 95 ± 15 | |
| 2 hr post-dose | 84 ± 9 | 88 ± 11 | 92 ± 14 | |
| Mean Arterial Pressure (mmHg) | Pre-dose | 105 ± 8 | 104 ± 9 | 106 ± 7 |
| 30 min post-dose | 106 ± 7 | 103 ± 8 | 102 ± 9 | |
| 2 hr post-dose | 105 ± 8 | 104 ± 9 | 103 ± 8 | |
| QTc Interval (ms) | Pre-dose | 250 ± 20 | 252 ± 22 | 251 ± 21 |
| 30 min post-dose | 251 ± 21 | 255 ± 23 | 258 ± 24 | |
| 2 hr post-dose | 250 ± 20 | 253 ± 22 | 254 ± 23 |
Table 2: Illustrative Cardiovascular Parameters in Conscious Telemetered Rats Following Inhalation of this compound
(Disclaimer: The following data are for illustrative purposes and are not from a specific published study.)
| Parameter | Time Point | Vehicle Control (Mean ± SD) | This compound (1 mg/m³) (Mean ± SD) | This compound (10 mg/m³) (Mean ± SD) |
| Heart Rate (bpm) | Pre-exposure | 350 ± 30 | 355 ± 32 | 352 ± 31 |
| 1 hr post-exposure | 352 ± 28 | 360 ± 35 | 370 ± 38 | |
| 4 hr post-exposure | 351 ± 29 | 358 ± 33 | 365 ± 36 | |
| Systolic Blood Pressure (mmHg) | Pre-exposure | 120 ± 10 | 121 ± 11 | 122 ± 9 |
| 1 hr post-exposure | 121 ± 9 | 119 ± 12 | 118 ± 10 | |
| 4 hr post-exposure | 120 ± 10 | 120 ± 11 | 119 ± 11 |
Experimental Protocols
Key Experiment: Cardiovascular Safety Assessment in Conscious Telemetered Dogs
1. Animal Model:
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Species: Beagle dogs
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Sex: Male and female
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Age: 6-12 months
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Housing: Housed individually in a controlled environment with a 12-hour light/dark cycle.
2. Surgical Implantation of Telemetry Device:
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A telemetry transmitter capable of measuring ECG, blood pressure, and temperature is surgically implanted under sterile conditions.
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The pressure catheter is inserted into a major artery (e.g., femoral or carotid) for blood pressure measurement.
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ECG leads are placed subcutaneously to record a lead II configuration.
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A post-operative recovery period of at least two weeks is allowed before the start of the study.
3. Acclimatization:
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Animals are acclimatized to the experimental room and procedures for at least 3 days prior to dosing. This includes being placed in the recording setup for the same duration as the planned experiment.
4. Dosing:
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This compound is administered via the intended clinical route (e.g., inhalation) or a route that ensures systemic exposure (e.g., intravenous).
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A vehicle control group and at least two dose levels of this compound are included.
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For intravenous administration, the drug is infused over a set period (e.g., 15 minutes) via a catheter.
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For inhalation, a specialized exposure system is used to deliver a consistent concentration of the aerosolized drug.
5. Data Collection:
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Cardiovascular parameters (heart rate, systolic, diastolic, and mean arterial pressure, and ECG) are continuously recorded from at least 1 hour pre-dose to 24 hours post-dose.
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Data is typically averaged over 1-5 minute intervals.
6. Data Analysis:
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Changes from baseline are calculated for each parameter.
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Statistical analysis is performed to compare the effects of this compound to the vehicle control at each time point.
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ECG intervals (PR, QRS, QT) are measured and the QT interval is corrected for heart rate (e.g., using Bazett's or Van de Water's formula).
Mandatory Visualizations
Caption: this compound's Mechanism of Action and Cardiovascular Safety.
Caption: Workflow for Cardiovascular Safety Assessment in Telemetered Animals.
Technical Support Center: Optimizing Aclidinium Bromide Dosage in Preclinical Respiratory Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of aclidinium bromide in preclinical respiratory models. The information is presented in a question-and-answer format to directly address potential issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a long-acting muscarinic antagonist (LAMA) that exhibits high affinity for all five muscarinic acetylcholine receptors (M1-M5).[1] Its therapeutic effect in respiratory models is primarily due to its antagonism of M3 muscarinic receptors located on airway smooth muscle cells.[1][2] Blockade of these receptors prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[2] this compound displays kinetic selectivity for M3 over M2 receptors, which may contribute to its favorable cardiovascular safety profile.[3]
Q2: What are the key characteristics of this compound's pharmacokinetic profile in preclinical models?
This compound is characterized by rapid plasma hydrolysis, breaking down into inactive alcohol and carboxylic acid metabolites. This rapid inactivation results in low systemic bioavailability and a reduced potential for systemic side effects.
Q3: In which preclinical models has this compound been evaluated?
This compound has been studied in various preclinical respiratory models, including guinea pig and murine models of asthma and chronic obstructive pulmonary disease (COPD). These models are used to assess its effects on bronchoconstriction, airway hyperresponsiveness, and inflammation.
Troubleshooting Guides
Issue 1: Suboptimal Bronchodilatory Effect Observed
Q: We are not observing the expected level of bronchodilation in our guinea pig model after administering this compound. What are the potential causes and solutions?
A: Several factors could contribute to a reduced bronchodilatory effect. Consider the following troubleshooting steps:
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Dosage and Administration:
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Verify Dose: Ensure the correct concentration of this compound is being administered. Preclinical studies have shown efficacy with nebulized solutions of 10 µg/mL and 30 µg/mL in guinea pigs.
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Administration Technique: For intratracheal administration, ensure proper placement of the catheter to deliver the compound directly to the lungs. For nebulization, verify the output and particle size of the nebulizer. Optimal particle size for rodent lung deposition is crucial.
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Formulation: Confirm the stability and solubility of your this compound solution.
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-
Experimental Model:
-
Animal Strain and Health: The sensitivity to bronchoconstrictors and bronchodilators can vary between different strains of guinea pigs. Ensure the animals are healthy and free from underlying respiratory infections.
-
Anesthesia: The type and depth of anesthesia can influence respiratory parameters. Use a consistent and appropriate anesthetic regimen.
-
-
Measurement of Bronchoconstriction:
-
Timing of Measurement: this compound has a rapid onset of action. Ensure that measurements of airway resistance are taken at appropriate time points after administration.
-
Bronchoconstrictor Challenge: Verify the concentration and administration of the bronchoconstricting agent (e.g., methacholine, histamine).
-
Issue 2: Inconsistent Results with Dry Powder Inhalation in Mice
Q: We are experiencing high variability in our results when using a dry powder inhaler to deliver this compound to mice. How can we improve consistency?
A: Achieving consistent dosing with dry powder inhalers (DPIs) in small animals is challenging. Here are some key considerations:
-
Inhalation System:
-
Nose-Only vs. Intratracheal: Nose-only inhalation systems can lead to significant drug deposition in the nasal passages of rodents. Intratracheal administration, while more invasive, provides more direct and consistent lung delivery.
-
Device Resistance: The resistance of the DPI can affect the aerosolization of the powder. Ensure the device is appropriate for the low inspiratory flow rates of mice.
-
-
Powder Formulation:
-
Particle Size: The aerodynamic particle size of the this compound formulation is critical for deep lung deposition. Particles should ideally be in the respirable range.
-
Excipients: The presence of excipients like lactose can affect powder flow and de-aggregation.
-
-
Animal Handling:
-
Restraint: Proper and consistent restraint of the mice is essential for effective nose-only inhalation.
-
Breathing Pattern: Monitor the breathing pattern of the animals during exposure to ensure they are inhaling the powder.
-
Issue 3: Concerns about Nebulized Solution Stability
Q: How can we ensure the stability of our this compound solution during nebulization for preclinical experiments?
A: The stability of nebulized solutions is crucial for accurate dosing. Consider the following:
-
Formulation: Prepare fresh solutions of this compound for each experiment. While specific stability data for nebulized this compound in preclinical settings is limited, it is known to be a crystalline powder. Admixtures of different respiratory drugs for nebulization have been studied, and stability can be affected by storage conditions.
-
Nebulizer Type: Different nebulizer types (e.g., jet vs. mesh) can subject the drug to varying levels of stress, potentially affecting its stability.
-
Temperature: Elevated temperatures can degrade some nebulized drug formulations. If using a heated nebulizer, ensure the temperature is controlled and validated for your formulation.
-
Visual Inspection: Always visually inspect the solution before and after nebulization for any signs of precipitation or color change.
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Preclinical Respiratory Models
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Key Findings | Reference |
| Guinea Pig | Cigarette Smoke-Exposed | 10 µg/mL and 30 µg/mL | Nebulization | Attenuated neutrophilic infiltration in alveolar septa. | |
| Murine | Allergen-Induced Asthma | 1 mg/mL | Nebulization | Abrogated allergen-induced hyperresponsiveness and reduced eosinophilia. |
Experimental Protocols
Detailed Methodology: Measurement of Methacholine-Induced Bronchoconstriction in Guinea Pigs
This protocol outlines the key steps for assessing the effect of this compound on methacholine-induced bronchoconstriction in anesthetized guinea pigs.
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., urethane).
-
Perform a tracheostomy and cannulate the trachea.
-
Mechanically ventilate the animal.
-
If required, cannulate the jugular vein for intravenous drug administration.
-
-
Baseline Measurement:
-
Allow the animal to stabilize on the ventilator.
-
Record baseline airway resistance and dynamic lung compliance using a suitable data acquisition system.
-
-
This compound Administration:
-
Administer the prepared this compound solution or vehicle via the desired route (e.g., intratracheal instillation or nebulization).
-
Allow a sufficient pre-treatment time for the drug to take effect.
-
-
Methacholine Challenge:
-
Administer increasing concentrations of aerosolized methacholine at fixed intervals.
-
Record the peak airway resistance and the change in dynamic lung compliance after each methacholine dose.
-
-
Data Analysis:
-
Construct a dose-response curve for methacholine in both the vehicle- and aclidinium-treated groups.
-
Calculate the provocative concentration of methacholine that causes a specific increase in airway resistance (e.g., PC100 or PC200) to determine the level of airway hyperresponsiveness.
-
Compare the dose-response curves and provocative concentrations between the treatment groups to evaluate the protective effect of this compound.
-
Mandatory Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.
Caption: Preclinical Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Troubleshooting inconsistent results in Aclidinium Bromide binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in Aclidinium Bromide binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound binding assays. Each question is followed by potential causes and detailed solutions to help you troubleshoot your experiments effectively.
High Background Signal
Question: Why am I observing a high background signal in my this compound binding assay?
High background signal can mask the specific binding and reduce the assay window, making it difficult to obtain reliable data.[1] This issue can arise from several factors related to the radioligand or fluorescent tracer, the experimental conditions, or the materials used.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand/Tracer Issues | - Reduce Ligand/Tracer Concentration: Use a concentration at or below the Kd for your target receptor. For muscarinic receptors, a common starting point is in the low nanomolar range.[2] - Check Purity: Ensure the radiochemical or fluorescent purity of your ligand is high (>95%). Impurities can contribute to non-specific binding. - Hydrophobicity: this compound, like many antagonists, has hydrophobic properties that can lead to non-specific binding. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. |
| Membrane Preparation Quality | - Optimize Protein Concentration: A typical range for membrane protein in a binding assay is 10-50 µg per well. Titrate the amount of membrane to find the optimal signal-to-noise ratio.[2] - Ensure Thorough Washing: Wash membrane preparations adequately to remove any endogenous ligands that could interfere with binding. |
| Assay Conditions | - Optimize Incubation Time: While equilibrium is necessary for accurate affinity determination, excessively long incubation times can increase non-specific binding. Determine the optimal incubation time through kinetic experiments.[2] - Buffer Composition: Include bovine serum albumin (BSA) at 0.1-0.5% in your assay buffer to reduce non-specific binding to tubes and filters.[2] |
| Filtration & Washing | - Pre-soak Filters: Pre-soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adhesion to the filter itself. - Increase Wash Steps: Increase the number of washes with ice-cold wash buffer to more effectively remove unbound ligand. Ensure washes are rapid to prevent dissociation of the specific binding. |
| Fluorescence-Specific Issues | - Use Black, Opaque Microplates: To minimize background fluorescence and light scatter, use black microplates. - Check Buffer Components: Some buffer components can be inherently fluorescent. Test each component individually to identify any sources of background fluorescence. |
Low Specific Binding Signal
Question: My specific binding signal for this compound is very low. What could be the cause?
A low specific binding signal can make it challenging to determine accurate binding parameters and may indicate issues with the receptor preparation, assay conditions, or the ligand itself.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Integrity & Density | - Verify Receptor Presence: Confirm the expression and activity of the target muscarinic receptor in your membrane preparation using a control ligand with known high affinity. - Proper Storage: Ensure membrane preparations are stored correctly at -80°C and have not undergone multiple freeze-thaw cycles, which can degrade the receptor. |
| Radioligand/Tracer Issues | - Check Ligand Activity: Ensure the specific activity of your radioligand is sufficiently high to detect the receptor density in your preparation. For fluorescent tracers, verify their quantum yield and stability. - Degradation: Protect fluorescent tracers from light to prevent photobleaching. Ensure all ligands are stored according to the manufacturer's recommendations. |
| Assay Conditions | - Insufficient Incubation Time: Ensure the binding reaction has reached equilibrium. This compound has a relatively fast association rate, but equilibrium time should be determined experimentally. - Suboptimal Buffer Conditions: The pH, ionic strength, and presence of divalent cations can influence binding. A common buffer is 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. |
| Fluorescence Polarization (FP) Specifics | - Small Change in Polarization (ΔmP): If the change in millipolarization (mP) between the free and bound tracer is small, the assay window will be narrow. This can be due to the "propeller effect," where the fluorophore has too much rotational freedom even when bound. Consider a different labeling position on the ligand. - Increase Tracer Concentration: While keeping the tracer concentration below the Kd is ideal, a very low signal may necessitate a slight increase to achieve a sufficient signal-to-noise ratio. The fluorescence intensity should be at least three times that of the buffer-only wells. |
Inconsistent and Variable Results
Question: I am getting inconsistent results and high variability between replicates in my this compound binding assays. How can I improve reproducibility?
Poor reproducibility can stem from inconsistent experimental procedures, reagent variability, or issues with automated liquid handling.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting & Dispensing | - Consistent Technique: Ensure consistent pipetting technique, especially with small volumes. Use calibrated pipettes and consider using reverse pipetting for viscous solutions. - Reagent Mixing: Thoroughly mix all reagent stocks and dilutions before adding them to the assay plate. Ensure uniform suspension of membrane preparations. |
| Assay Plate & Incubation | - Edge Effects: Be mindful of potential edge effects in microplates due to evaporation. Avoid using the outer wells or ensure proper sealing of the plate during incubation. - Temperature Control: Maintain a consistent incubation temperature. Fluctuations can affect binding kinetics and equilibrium. |
| Reagent Quality | - Batch-to-Batch Variability: Use single lots of reagents (ligands, membranes, buffers) for a set of experiments to minimize variability. - Reagent Stability: Prepare fresh buffers and dilutions for each experiment. Some components may degrade over time. |
| Data Analysis | - Consistent Analysis Parameters: Use the same data analysis software and parameters for all experiments to ensure consistency in curve fitting and parameter determination. |
Quantitative Data
This compound is a potent muscarinic antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5).
Table 1: Binding Affinities (pKi) of this compound at Human Muscarinic Receptors
| Receptor Subtype | pKi |
| M1 | 9.4 |
| M2 | 9.6 |
| M3 | 9.9 |
| M4 | 9.5 |
| M5 | 9.4 |
| Data sourced from Gavaldà et al. (2009). pKi is the negative logarithm of the inhibition constant (Ki). |
Table 2: Kinetic Parameters of Muscarinic Antagonists at the Human M3 Receptor
| Compound | Association Rate (kon) (x 10^8 M^-1 min^-1) | Dissociation Rate (koff) (x 10^-3 min^-1) | Residence Time (t1/2) (min) |
| Aclidinium | 1.8 | 3.6 | 192 |
| Tiotropium | 0.7 | 1.7 | 408 |
| Ipratropium | 1.9 | 23.1 | 30 |
| Data sourced from Gavaldà et al. (2009). Residence time is calculated as ln(2)/koff. |
Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol describes a competition binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.
Materials:
-
Membrane preparation expressing the target human muscarinic receptor subtype.
-
[3H]NMS (specific activity ~80 Ci/mmol).
-
This compound.
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Atropine (for non-specific binding determination).
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
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Scintillation fluid.
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Microplate scintillation counter.
Procedure:
-
Reagent Preparation:
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Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of [3H]NMS in assay buffer at a concentration close to its Kd for the target receptor (typically 0.5-1.0 nM).
-
Prepare a high concentration of atropine (e.g., 1 µM) in assay buffer for determining non-specific binding.
-
Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 20 µg protein/well) in assay buffer. Keep on ice.
-
-
Assay Setup (per well):
-
Total Binding: 50 µL assay buffer + 50 µL [3H]NMS + 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL atropine (1 µM) + 50 µL [3H]NMS + 100 µL membrane preparation.
-
Competition Binding: 50 µL this compound dilution + 50 µL [3H]NMS + 100 µL membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filter mat with 0.3% PEI.
-
Rapidly harvest the contents of each well onto the filter mat using a cell harvester.
-
Wash each filter disc 3-4 times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation fluid to each filter.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]NMS and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Competition Binding Assay Protocol
This protocol outlines a competitive FP assay to measure the binding of this compound to a muscarinic receptor.
Materials:
-
Purified, soluble muscarinic receptor.
-
Fluorescently labeled tracer ligand (e.g., a fluorescent derivative of a known muscarinic antagonist).
-
This compound.
-
Assay Buffer: e.g., PBS with 0.01% Tween-20.
-
Black, low-binding 96- or 384-well microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Determine Optimal Tracer Concentration:
-
Perform a serial dilution of the fluorescent tracer and measure the fluorescence intensity and polarization.
-
Select the lowest tracer concentration that gives a stable and robust signal (typically at least 3-fold above buffer background). This concentration should ideally be at or below the Kd of the tracer for the receptor.
-
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the receptor at 2x the final desired concentration.
-
Prepare the fluorescent tracer at 2x the optimal concentration determined in the previous step.
-
-
Assay Setup (per well):
-
Blank: Assay buffer only.
-
Tracer Only (Low Polarization): Fluorescent tracer + assay buffer.
-
Tracer + Receptor (High Polarization): Fluorescent tracer + receptor.
-
Competition: Fluorescent tracer + receptor + this compound dilution.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Subtract the blank mP value from all other readings.
-
Plot the change in mP against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation as described for the radioligand assay.
-
Visualizations
References
Addressing off-target effects of Aclidinium Bromide in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aclidinium Bromide in cellular models. The information is designed to help address specific issues that may be encountered during experimentation, with a focus on distinguishing on-target muscarinic receptor antagonism from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a long-acting muscarinic antagonist (LAMA) that competitively and selectively binds to muscarinic acetylcholine receptors (M1-M5).[1][2] Its primary therapeutic effect in respiratory research is the inhibition of acetylcholine-induced bronchoconstriction, which is mainly mediated through the M3 receptor subtype on airway smooth muscle.[1][3] Aclidinium exhibits a higher affinity for M3 receptors compared to M2 receptors, and it dissociates more slowly from M3 receptors, contributing to its long duration of action.[4]
Q2: Is this compound known for significant off-target effects?
This compound has a favorable safety profile primarily due to its rapid hydrolysis in human plasma (half-life of approximately 2.4 minutes) into two major, pharmacologically inactive metabolites. This rapid inactivation leads to low and transient systemic exposure, minimizing the potential for systemic side effects. Studies on its primary metabolites have shown no significant affinity for muscarinic receptors or a broad panel of other G protein-coupled receptors (GPCRs), ion channels, or enzymes.
Q3: I am observing changes in cell proliferation in my experiments. Is this a known off-target effect?
While not a widespread or primary effect, this compound has been observed to influence cell proliferation in specific contexts. For instance, one study reported that it could inhibit proliferation, migration, and invasion of human glioma cells (U251 and U87 lines) and promote apoptosis, potentially via the PI3K/AKT signaling pathway. Another study found that Aclidinium can inhibit the transition of lung fibroblasts to myofibroblasts induced by cigarette smoke extract. If you observe effects on proliferation, it is crucial to determine if this is a cell-type-specific off-target effect or an indirect consequence of modulating muscarinic receptor signaling, which can sometimes influence cell growth pathways.
Q4: My results are inconsistent. What are some common sources of experimental artifacts when using this compound?
Inconsistent results can arise from several factors unrelated to specific off-target effects of the drug itself. These can be broadly categorized as:
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Assay Interference: The compound itself might interfere with the assay's detection method (e.g., autofluorescence).
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Cell Culture Conditions: Variations in cell density, passage number, or media composition can alter cellular responses.
-
Compound Stability: Aclidinium is rapidly hydrolyzed in plasma. While more stable in typical cell culture media, its stability under your specific experimental conditions (e.g., presence of certain enzymes or high pH) should be considered.
-
Non-specific Binding: At very high concentrations, which are often not physiologically relevant, compounds can exhibit non-specific binding to various cellular components.
It is recommended to run appropriate controls to rule out these possibilities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected change in cell viability or proliferation. | 1. On-target effect: The cell line may express muscarinic receptors that influence growth pathways. 2. Cell-type specific off-target effect. 3. Assay artifact: The compound may be interfering with the assay reagents (e.g., MTT, XTT). | 1. Confirm muscarinic receptor expression in your cell line (e.g., via qPCR or Western blot). 2. Use another muscarinic antagonist to see if the effect is reproducible. 3. Use an orthogonal proliferation assay (e.g., switch from a metabolic assay like MTT to a DNA synthesis assay like BrdU or EdU). |
| Variability in dose-response curves between experiments. | 1. Inconsistent compound concentration: Errors in serial dilutions. 2. Changes in cell state: Using cells at different confluency levels or passage numbers. 3. Compound degradation: Instability in media over long incubation periods. | 1. Prepare fresh dilutions for each experiment from a validated stock solution. 2. Standardize cell seeding density and use cells within a consistent range of passage numbers. 3. Perform a time-course experiment to assess the duration of the effect and consider replenishing the compound in long-term assays. |
| Observed effect does not seem to be mediated by muscarinic receptors. | 1. True off-target interaction. 2. Activation of a downstream pathway unrelated to the primary target. 3. Non-specific effects due to excessively high concentrations. | 1. Perform a target deconvolution study, if feasible. 2. Use a specific inhibitor for the suspected off-target pathway to see if it reverses the effect of Aclidinium. 3. Ensure that the concentrations used are as close to physiologically relevant levels as possible. Review literature for typical in vitro concentrations. |
Quantitative Data Summary
Table 1: this compound Receptor Affinity and Dissociation Half-Life
| Receptor Subtype | Affinity (Ki) | Dissociation Half-life (t½) | Reference(s) |
| Human M1 | Subnanomolar | Not specified | |
| Human M2 | Subnanomolar | Shorter than M3 | |
| Human M3 | 0.12 nM (Ki) | ~29 hours | |
| Human M4 | Subnanomolar | Not specified | |
| Human M5 | Subnanomolar | Not specified |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference(s) |
| Plasma Half-life (Hydrolysis) | ~2.4 minutes | Human | |
| Plasma Half-life (Hydrolysis) | ~11.7 minutes | Rat | |
| Plasma Half-life (Hydrolysis) | ~38 minutes | Guinea Pig | |
| Metabolites | Carboxylic acid and alcohol derivatives | Human | |
| Metabolite Activity | No significant affinity for muscarinic receptors | Human |
Experimental Protocols
Protocol 1: Assessing Cell Proliferation using BrdU Incorporation Assay
This protocol is designed to quantify cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Materials:
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Cell line of interest
-
Complete culture medium
-
This compound
-
BrdU Labeling Solution (10 µM)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation: Remove the medium, wash with PBS, and fix the cells with the fixative solution for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize for 20 minutes.
-
DNA Denaturation: Remove the permeabilization buffer and add the denaturation solution. Incubate for 10-30 minutes at room temperature to expose the incorporated BrdU.
-
Neutralization: Aspirate the acid and immediately add the neutralization buffer for 5 minutes.
-
Blocking: Wash with PBS and add blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with anti-BrdU primary antibody overnight at 4°C, followed by washing and incubation with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Imaging: Wash and apply a nuclear counterstain like DAPI. Image the plate using a fluorescence microscope.
-
Analysis: Quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive).
Protocol 2: Analysis of PI3K/AKT Pathway Activation by Western Blot
This protocol assesses the phosphorylation status of key proteins in the PI3K/AKT signaling pathway to investigate potential off-target effects of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Positive control for pathway activation (e.g., IGF-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with this compound, vehicle, or a positive control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin). Quantify band intensities and express the results as the ratio of phosphorylated protein to total protein.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target pathway in specific cancer models.
Caption: Experimental workflow for a cell proliferation assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound for stable chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of Aclidinium Bromide in experimental solutions
Technical Support Center: Aclidinium Bromide Stability
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of this compound in experimental solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solutions?
This compound's main route of degradation is the hydrolysis of its ester moiety.[1][2] This process can occur both non-enzymatically and enzymatically.[1][3][4] In biological systems, butyrylcholinesterase is the primary enzyme responsible for this hydrolysis.
Q2: What are the major degradation products of this compound?
The hydrolysis of this compound results in two main, pharmacologically inactive metabolites:
-
An alcohol metabolite (LAS34823).
-
A carboxylic acid derivative (LAS34850).
Under oxidative stress (e.g., exposure to hydrogen peroxide), other degradation products can form, including ACL-hydroxy, ACL-bromophenoxy, and ACL-bromothiophenyl.
Q3: Which environmental factors significantly affect the stability of this compound?
This compound is highly susceptible to degradation under the following conditions:
-
Hydrolysis: It shows significant degradation in acidic, alkaline, and neutral aqueous solutions.
-
Oxidation: The compound is sensitive to oxidative conditions.
-
Light: It is slightly sensitive to daylight and UV radiation.
Conversely, it is relatively stable under elevated temperatures (e.g., 105°C for 10 days).
Q4: How stable is this compound in a prepared solution at room temperature?
While specific half-life in simple aqueous buffers at room temperature is not detailed in the provided results, its rapid hydrolysis in plasma (half-life of 0.19 hours in rat plasma) suggests that stability in aqueous solutions is limited. One study noted no significant deviation in purity for a solution stored for up to 24 hours at room temperature, but the specific solvent system (a mix of triethylamine buffer and acetonitrile) may have contributed to this stability. For optimal results, it is recommended to use freshly prepared solutions.
Q5: What are the recommended storage conditions for this compound stock and experimental solutions?
For the solid, crystalline powder, storage at 4°C, sealed and protected from moisture, is recommended. For solutions, especially those in aqueous buffers, it is best practice to prepare them fresh before each experiment. If short-term storage is necessary, keep the solution refrigerated (2-8°C), protected from light, and consider using a non-aqueous or buffered solvent system (e.g., pH adjusted with triethylamine) to slow hydrolysis.
Troubleshooting Guide
Problem: My experimental results show inconsistent activity or a rapid loss of potency for this compound.
-
Possible Cause 1: Solution Instability. this compound degrades quickly in aqueous media through hydrolysis.
-
Solution: Always prepare solutions immediately before use. Avoid storing aqueous stock solutions for extended periods. If using a buffer, ensure its pH is optimized for stability, though the compound shows significant degradation across all hydrolysis conditions.
-
-
Possible Cause 2: Inappropriate Solvent. The pH and composition of your solvent can accelerate degradation.
-
Solution: Review your solvent system. While hardly soluble in water or ethanol, DMSO is a common solvent for creating stock solutions. For final dilutions, consider the pH of the medium. Stress studies indicate degradation is more pronounced in acidic conditions compared to alkaline or neutral ones.
-
Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause: Degradation Products. The additional peaks are likely the primary hydrolysis products (alcohol and acid metabolites) or products of oxidation.
-
Solution: Confirm the identity of these peaks by running a forced degradation study. Expose a sample of this compound to acid (e.g., 2N HCl), base (e.g., 2N NaOH), and an oxidizing agent (e.g., 20% H₂O₂) and analyze the resulting solutions with your HPLC method. The peaks generated should correspond to the unexpected peaks in your experimental samples.
-
Problem: The purity of my this compound solution decreases significantly after exposure to lab lighting.
-
Possible Cause: Photodegradation. The compound is slightly sensitive to daylight and UV radiation, which can lead to the formation of impurities like ACL-hydroxy.
-
Solution: Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil. Minimize exposure to direct sunlight and UV lamps.
-
Data Presentation: Forced Degradation Summary
The stability of this compound has been evaluated under various stress conditions as per ICH guidelines. The following table summarizes the typical degradation behavior.
| Stress Condition | Reagent/Method | Observation | Reference |
| Acid Hydrolysis | 2N HCl, refluxed at 60°C for 30 mins | Significant Degradation | |
| Alkali Hydrolysis | 2N NaOH, refluxed at 60°C for 30 mins | Significant Degradation | |
| Oxidative | 20% H₂O₂, 60°C for 30 mins | Significant Degradation | |
| Thermal | Dry Heat at 105°C for 10 days | Not Sensitive / Stable | |
| Photolytic | Exposure to Daylight / UV Radiation | Slightly Sensitive |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a validated method for the analysis of this compound and the separation of its degradation products.
1. Instrumentation and Columns:
-
System: HPLC with a quaternary pump and PDA detector (e.g., Waters Alliance e-2695).
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 150x4.6mm, 3.5µm).
2. Reagents and Mobile Phase Preparation:
-
Reagents: Acetonitrile (HPLC grade), Ortho Phosphoric Acid (HPLC grade), Water (HPLC grade), Triethylamine.
-
Mobile Phase: A common mobile phase involves a mixture of an aqueous buffer and an organic solvent. For example:
-
Buffer (A): 1 ml of Triethylamine in water, with pH adjusted to 7.0 using Ortho Phosphoric Acid.
-
Organic (B): Acetonitrile.
-
Elution: An isocratic mixture, such as 50:50 (v/v) of Buffer A and Acetonitrile B.
-
-
Diluent: The mobile phase mixture is typically used as the diluent.
3. Solution Preparation:
-
Standard Solution: Accurately weigh this compound working standard and transfer to a volumetric flask. Dissolve and dilute to the final concentration using the diluent. For example, a stock of 340mg in 100ml, followed by a 1-to-10 dilution.
-
Sample Solution: Prepare the experimental sample in the same manner to achieve a comparable concentration to the standard solution.
-
Filtration: Filter all solutions through a 0.45µm filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 10 µl.
-
Column Temperature: Ambient.
-
Detection Wavelength: 264 nm.
5. Forced Degradation Procedure:
-
To test method specificity, subject the drug substance to forced degradation.
-
Acid/Base Hydrolysis: Reflux 1 ml of a stock solution with 1 ml of 2N HCl or 2N NaOH at 60°C for 30 minutes.
-
Oxidation: Treat 1 ml of stock solution with 1 ml of 20% H₂O₂ and keep at 60°C for 30 minutes.
-
Neutralize the acid and base samples before diluting to the target concentration for HPLC analysis.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Refining Inhaled Aclidinium Bromide Delivery for Animal Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the delivery methods of inhaled Aclidinium Bromide for animal research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for delivering this compound via inhalation in rodent studies?
A1: For rodent studies, nose-only inhalation is often preferred over whole-body exposure to ensure that the primary route of administration is pulmonary and to minimize oral exposure from grooming.[1] Intratracheal administration can also be used for precise dosing, bypassing the nasal passages, but it is a more invasive procedure that may require anesthesia.[2][3]
Q2: How can I prepare this compound for nebulization?
A2: this compound is a dry powder.[4] For nebulization, it should be dissolved in a suitable vehicle such as sterile isotonic saline (0.9% NaCl) to create a solution of the desired concentration.[5] It is crucial to ensure the drug is fully dissolved to prevent clogging of the nebulizer and to achieve a consistent aerosol output.
Q3: What is the optimal particle size for inhaled this compound in animal studies?
A3: For deep lung deposition in rodents, a mass median aerodynamic diameter (MMAD) of 1-3 µm is generally considered optimal. Particles larger than 5 µm tend to deposit in the upper airways and nasopharynx, while particles smaller than 0.5 µm may be exhaled.
Q4: How can I determine the actual dose of this compound delivered to the lungs of my animals?
A4: Quantifying the lung deposition of inhaled drugs in small animals is challenging. A common approach involves using a tracer agent or radiolabeling the compound to measure the amount of substance in the lungs post-exposure. Alternatively, pharmacokinetic analysis of blood samples can provide an estimate of systemic absorption, which is primarily from the lungs due to the rapid metabolism of this compound when swallowed.
Troubleshooting Guides
Issue 1: Inconsistent or low aerosol output from the nebulizer.
| Possible Cause | Troubleshooting Step |
| Clogged nebulizer nozzle | Disassemble and clean the nebulizer according to the manufacturer's instructions. Ensure no residual drug or vehicle is left from previous experiments. |
| Improper drug formulation | Verify that the this compound is fully dissolved in the vehicle. If precipitation occurs, consider adjusting the concentration or the vehicle composition. |
| Incorrect nebulizer settings | Ensure the air pressure and flow rate are set according to the nebulizer manufacturer's recommendations for generating particles in the desired size range. |
| Viscosity of the solution | If additives are used in the formulation, they may increase the viscosity, affecting nebulization. Try to use a simple saline-based solution where possible. |
Issue 2: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Step |
| Improper animal restraint | Ensure animals are properly restrained in nose-only exposure systems to allow for unobstructed breathing. Stress from improper handling can alter breathing patterns and affect the inhaled dose. |
| Inconsistent aerosol concentration in the exposure chamber | Verify that the aerosol is evenly distributed to all ports of the exposure unit. Ensure the flow rate of the aerosol into the chamber is sufficient to replace the air being inhaled by the animals and to clear exhaled air. |
| Differences in animal breathing patterns | Anesthesia can affect breathing rates. If used, ensure the level of anesthesia is consistent across all animals. Acclimatize animals to the restraint tubes before exposure to reduce stress-induced changes in respiration. |
| Leakage in the exposure system | Check all connections in the inhalation apparatus for leaks to ensure a consistent aerosol concentration is delivered to the animals. |
Issue 3: Suspected low lung deposition of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal particle size distribution | Characterize the particle size distribution of your nebulized this compound using a cascade impactor or a laser diffraction instrument. Adjust nebulizer settings or formulation to achieve an MMAD between 1-3 µm. |
| High deposition in the nasopharynx | This is common in obligate nose-breathing rodents. While unavoidable with nose-only inhalation, ensuring an optimal particle size can help maximize the proportion of the aerosol that bypasses the nasal passages. |
| Incorrect animal positioning | Ensure the animal's nose is properly positioned in the port of the exposure chamber to allow for direct inhalation of the aerosol. |
| Rapid clearance from the lungs | While this compound has a long duration of action at the receptor, the drug itself might be cleared. Consider the timing of your experimental endpoints in relation to the exposure. |
Data Presentation
Table 1: Key Parameters for Inhaled this compound Delivery in Preclinical Research
| Parameter | Recommended Range/Value | Rationale |
| Delivery Method | Nose-only inhalation, Intratracheal instillation | Minimizes oral ingestion, allows for more precise dosing. |
| Vehicle for Nebulization | Isotonic Saline (0.9% NaCl) | Ensures biocompatibility and avoids confounding effects from complex vehicles. |
| Particle Size (MMAD) | 1 - 3 µm | Optimal for deposition in the lower airways of rodents. |
| Aerosol Generation | Jet or Mesh Nebulizer | Commonly used and effective for generating respirable particles from solutions. |
| Exposure Duration | Dependent on desired dose and aerosol concentration | Should be consistent across all experimental groups. |
Table 2: Comparison of Inhalation Exposure Methods in Animal Research
| Method | Advantages | Disadvantages |
| Whole-Body Exposure | Less stressful for animals as they are not restrained. Suitable for chronic studies. | Difficult to determine the inhaled dose accurately. Potential for oral and dermal exposure. |
| Nose-Only Exposure | Minimizes oral and dermal exposure. More precise control over the inhaled dose. | Can be stressful for the animals due to restraint. |
| Intratracheal Instillation | Precise dose delivery directly to the lungs. Bypasses upper airway deposition. | Invasive procedure requiring anesthesia. May not reflect physiological deposition patterns. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Nebulization
-
Objective: To prepare a sterile solution of this compound for aerosol generation.
-
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile isotonic saline to the vial to achieve the target concentration.
-
Vortex the vial until the this compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing or gently warm the solution if the compound's stability allows.
-
The solution is now ready to be loaded into the nebulizer.
-
Protocol 2: Nose-Only Inhalation Exposure of Rodents to Nebulized this compound
-
Objective: To deliver a consistent inhaled dose of this compound to rodents using a nose-only exposure system.
-
Materials:
-
This compound solution
-
Nose-only inhalation exposure tower
-
Rodent restrainers
-
Jet or mesh nebulizer
-
Compressed air source
-
Flow meters
-
-
Procedure:
-
System Setup:
-
Assemble the nose-only exposure system according to the manufacturer's instructions.
-
Connect the nebulizer to the aerosol inlet of the exposure tower.
-
Connect the compressed air source to the nebulizer and the dilution air inlet, if applicable, using flow meters to control the flow rates.
-
-
Animal Acclimatization:
-
Gently place each rodent into a restrainer.
-
Allow the animals to acclimate to the restrainers for a predetermined period before exposure to reduce stress.
-
-
Aerosol Generation and Exposure:
-
Load the this compound solution into the nebulizer.
-
Turn on the compressed air to the nebulizer to begin aerosol generation.
-
Allow the aerosol concentration in the chamber to stabilize for a few minutes before exposing the animals.
-
Attach the restrainers with the animals to the ports of the exposure tower.
-
Expose the animals to the aerosol for the planned duration.
-
Continuously monitor the animals for any signs of distress during the exposure.
-
-
Post-Exposure:
-
Turn off the aerosol generation.
-
Allow fresh air to flow through the chamber for a few minutes to clear any remaining aerosol.
-
Carefully remove the animals from the restrainers and return them to their cages.
-
Disassemble and clean the nebulizer and exposure system.
-
-
Mandatory Visualization
Caption: Experimental workflow for inhaled this compound studies.
Caption: this compound's antagonism of the M3 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. premier-research.com [premier-research.com]
- 4. This compound for stable chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating variability in Aclidinium Bromide response in primary cell cultures
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for mitigating variability in experimental response to Aclidinium Bromide in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism involves competitively and reversibly binding to muscarinic acetylcholine receptors (M1-M5) in the airways.[1][3][4] By blocking the M3 subtype, which is predominant in airway smooth muscle, it prevents acetylcholine-induced bronchoconstriction, leading to muscle relaxation and bronchodilation. Aclidinium exhibits kinetic selectivity for M3 receptors over M2 receptors, contributing to a sustained therapeutic effect with a favorable cardiovascular safety profile.
Q2: What are the key considerations when using this compound in primary cell cultures?
Primary cells, derived directly from donor tissue, retain many characteristics of their origin tissue but can be challenging to work with. Variability can arise from multiple sources. Key considerations include:
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Donor Variability: Age, genetics, and health status of the tissue donor can significantly impact cellular response.
-
Cell Culture Conditions: The choice of culture media, serum, and supplements can affect cell growth, phenotype, and sensitivity to treatments.
-
Passage Number: Primary cells have a limited lifespan. Use cells at a low and consistent passage number to avoid senescence-related changes.
-
Drug Purity and Stability: Ensure the purity of this compound and prepare fresh solutions for experiments, as it undergoes rapid hydrolysis in plasma.
Q3: Which primary cell types are most relevant for studying the effects of this compound?
-
Primary Human Bronchial Epithelial Cells (HBECs): These are highly relevant for studying COPD and asthma, as the epithelium is a primary target of inhaled therapeutics. Studies have used HBECs to investigate Aclidinium's effect on epithelial-mesenchymal transition (EMT).
-
Primary Human Lung Fibroblasts: These cells are crucial in studying airway remodeling and fibrosis in COPD. Research has shown Aclidinium can inhibit the cigarette smoke-induced fibroblast-to-myofibroblast transition.
Q4: What concentrations of this compound are typically effective in vitro?
Effective concentrations in cell culture are typically in the nanomolar to low micromolar range. One study on human bronchial fibroblasts used concentrations from 10⁻⁹ to 10⁻⁷ M to reverse the effects of cigarette smoke extract. Another study on primary human epithelial lung cells used a range of 10⁻¹¹ to 10⁻⁸ M. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in experimental results.
High variability is a common challenge in primary cell culture experiments. Use the following workflow to identify potential sources of inconsistency.
Issue 2: The cellular response to this compound is weak or absent.
-
Check Muscarinic Receptor Expression: Confirm that your primary cell culture expresses sufficient levels of muscarinic receptors, particularly the M3 subtype. Expression levels can vary between donors and with cell passage.
-
Assess Agonist Stimulation: Ensure that the pathway is being adequately stimulated. If you are measuring inhibition of an agonist-induced effect (e.g., carbachol), verify the concentration and activity of the agonist.
-
Evaluate Drug Concentration: Perform a dose-response study to ensure the concentration of this compound is within the effective range for your specific cell type and assay.
-
Consider Rapid Metabolism: Aclidinium is rapidly hydrolyzed to inactive metabolites. While this is a key feature for its safety profile in vivo, ensure your in vitro assay duration and design account for potential drug degradation.
Issue 3: Cell viability is compromised after treatment with this compound.
-
Rule out Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells. Run a vehicle control (media with solvent only) to confirm.
-
Assess for Off-Target Effects: While generally well-tolerated, very high concentrations of any compound can lead to off-target toxicity. Lower the concentration to a physiologically relevant range (see FAQ 4).
-
Check for Contamination: Unexpected cell death can be a sign of microbial contamination. Visually inspect cultures and perform routine testing.
Quantitative Data
Table 1: Muscarinic Receptor Binding Affinity of this compound
This compound demonstrates high affinity for all five human muscarinic receptor subtypes.
| Receptor Subtype | Aclidinium Ki (nM) | Tiotropium Ki (nM) | Ipratropium Ki (nM) |
| M1 | 0.20 | 0.14 | 1.6 |
| M2 | 0.15 | 0.17 | 1.6 |
| M3 | 0.12 | 0.09 | 1.0 |
| M4 | 0.19 | 0.13 | 1.3 |
| M5 | 0.23 | 0.15 | 2.0 |
| Data adapted from Gavaldà et al., J Pharmacol Exp Ther, 2009. Ki represents the inhibition constant. Lower values indicate higher binding affinity. |
Table 2: Pharmacokinetic Properties of this compound
Aclidinium is characterized by rapid absorption and metabolism.
| Parameter | Value | Reference |
| Time to Max Plasma Conc. (Tmax) | ~5-15 minutes post-inhalation | |
| Plasma Half-life (t½) | ~2-3 hours | |
| Primary Metabolism | Rapid hydrolysis to inactive metabolites | |
| Urinary Excretion (unchanged) | < 0.1% of the dose |
Experimental Protocols
Protocol 1: General Culture of Primary Human Bronchial Epithelial Cells (HBECs)
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Thawing: Rapidly thaw cryopreserved HBECs in a 37°C water bath. Transfer cells to a sterile conical tube containing pre-warmed growth medium (e.g., BEGM™).
-
Centrifugation: Centrifuge at a low speed (e.g., 200-300 x g) for 5 minutes to pellet the cells and remove cryoprotectant.
-
Plating: Resuspend the cell pellet in fresh growth medium and plate onto collagen-coated culture flasks or plates at a recommended seeding density.
-
Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Media Change: Replace the culture medium every 48-72 hours.
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Subculture: When cells reach 80-90% confluency, dissociate them using a gentle enzyme solution (e.g., TrypLE™ Express) and re-plate at the desired density for experiments or expansion. Use cells at a low passage number (typically P2-P5) for all experiments.
Protocol 2: Assessing this compound's Effect on Downstream Signaling (ERK1/2 Phosphorylation)
This protocol is based on findings that Aclidinium can reverse cigarette smoke-induced increases in ERK1/2 phosphorylation.
-
Cell Seeding: Plate primary human lung fibroblasts in 6-well plates and grow to ~80% confluency.
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Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with a low-serum or serum-free medium for 12-24 hours before treatment.
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Pre-treatment: Add this compound (e.g., 10⁻⁹ to 10⁻⁷ M) or vehicle control to the appropriate wells and incubate for 1 hour at 37°C.
-
Stimulation: Add the stimulating agent (e.g., cigarette smoke extract, carbachol) to the wells and incubate for the desired time (e.g., 30 minutes). Include a non-stimulated control.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Protein Collection: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Analysis: After incubation with an appropriate secondary antibody, visualize the bands using chemiluminescence. Quantify band intensity and express the results as the ratio of p-ERK1/2 to total ERK1/2.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. An update on the efficacy and safety of this compound in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhalation Powder (Tudorza): A Long-Acting Anticholinergic for the Management Of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for plasma protein binding of Aclidinium Bromide in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetics of Aclidinium Bromide, with a specific focus on adjusting for plasma protein binding.
Frequently Asked Questions (FAQs)
Q1: We are having difficulty measuring the plasma protein binding of this compound in our in vitro experiments. The results are inconsistent. What could be the reason for this?
A1: this compound is an ester that undergoes rapid hydrolysis in plasma, breaking down into two primary metabolites: a carboxylic acid derivative and an alcohol derivative.[1][2][3] The parent compound's half-life in human plasma is very short, estimated to be around 2.4 minutes.[3][4] Consequently, it is likely that by the time plasma protein binding is measured in a typical in vitro setup, the majority of the parent drug has already been metabolized. Therefore, your measurements are likely reflecting the protein binding of its metabolites, not this compound itself.
Q2: What is the extent of plasma protein binding for this compound and its metabolites?
A2: Due to its rapid metabolism, the plasma protein binding of the parent this compound is not considered a significant factor in its pharmacokinetic profile. However, the plasma protein binding of its two main, pharmacologically inactive metabolites has been determined. The carboxylic acid metabolite has a high plasma protein binding of 87%, while the alcohol metabolite has a lower binding of 15%. The main plasma protein involved in the binding of the acid metabolite is albumin.
Q3: How should we adjust our pharmacokinetic models to account for the plasma protein binding of this compound?
A3: Given that this compound is rapidly and extensively hydrolyzed and has very low systemic bioavailability (<5%) after inhalation, the systemic exposure to the parent compound is minimal. The focus of pharmacokinetic modeling should therefore be on the two major metabolites. Since these metabolites are pharmacologically inactive, the clinical relevance of their plasma protein binding is primarily related to their distribution and elimination pathways. For modeling purposes, you should use the specific binding percentages for the acid and alcohol metabolites.
Q4: Does renal impairment affect the pharmacokinetics and plasma protein binding of this compound?
A4: Studies in individuals with varying degrees of renal impairment have shown that the plasma pharmacokinetic parameters of this compound are not significantly altered. The urinary excretion of the parent drug is very low (less than 0.1% of the dose). This indicates that renal function plays a minor role in the clearance of this compound, and dose adjustments based on renal function are likely not necessary. The impact of renal impairment on the plasma protein binding of the metabolites has not been specifically detailed, but given the overall pharmacokinetic profile, significant alterations are not expected.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inability to obtain a stable measurement of this compound's plasma protein binding. | Rapid hydrolysis of this compound in the plasma matrix. | Shift the focus of the study to measure the plasma protein binding of the stable carboxylic acid and alcohol metabolites. |
| High variability in pharmacokinetic data for this compound. | Short half-life and rapid metabolism leading to fluctuating plasma concentrations. | Ensure rapid sample processing and stabilization. Consider measuring the metabolites as a more stable indicator of systemic exposure. |
| Difficulty in interpreting the clinical significance of metabolite plasma protein binding. | The metabolites of this compound are pharmacologically inactive. | The binding data for the metabolites are primarily used to understand their volume of distribution and clearance pathways, rather than to predict efficacy or toxicity. |
Data Presentation
Table 1: Plasma Protein Binding of this compound Metabolites
| Compound | Plasma Protein Binding (%) | Primary Binding Protein |
| Carboxylic Acid Metabolite | 87% | Albumin |
| Alcohol Metabolite | 15% | Not specified |
Experimental Protocols
Methodology for In Vitro Plasma Protein Binding Determination (Equilibrium Dialysis)
Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma proteins.
-
Preparation of Plasma: Pool plasma from a relevant species (e.g., human, rat).
-
Dialysis Unit Setup: Utilize a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of unbound drug but not proteins or protein-bound drug.
-
Sample Loading: Add plasma spiked with a known concentration of the test compound (in this case, the specific metabolite of this compound) to one chamber of the dialysis unit. Add a protein-free buffer solution to the other chamber.
-
Equilibration: Incubate the dialysis unit at a physiological temperature (e.g., 37°C) for a sufficient period to allow for equilibrium to be reached between the two chambers.
-
Sampling and Analysis: After incubation, collect samples from both the plasma and buffer chambers. Analyze the concentration of the test compound in each sample using a validated analytical method, such as LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then determined by subtracting the unbound percentage from 100%.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for Plasma Protein Binding Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mass balance and metabolism of this compound following intravenous administration of [¹⁴C]-aclidinium bromide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Aclidinium Bromide vs. Tiotropium: A Preclinical Comparison in Airway Hyperresponsiveness Models
For researchers and professionals in drug development, understanding the nuanced differences between long-acting muscarinic antagonists (LAMAs) is critical for advancing respiratory therapeutics. This guide provides an objective comparison of aclidinium bromide and tiotropium in preclinical models of airway hyperresponsiveness, focusing on their pharmacological profiles, efficacy in animal models, and underlying mechanisms of action.
Pharmacodynamic Properties: Receptor Kinetics and Potency
Aclidinium and tiotropium both exhibit high affinity for all five muscarinic receptor subtypes (M1-M5). However, their kinetic profiles, particularly at the M2 and M3 receptors which are crucial for regulating airway smooth muscle tone, show key distinctions. Tiotropium generally displays a slower dissociation from the M3 receptor compared to aclidinium, contributing to its longer duration of action.[1][2] Preclinical studies have indicated that aclidinium may have a faster onset of action than tiotropium.[3][4]
| Parameter | This compound | Tiotropium Bromide | Reference |
| hM3 Receptor Affinity (pA2) | 9.6 | 10.4 | [1] |
| hM3 Dissociation Half-life (t1/2) | 10.7 hours | 27 hours | |
| M3 Receptor Dissociation (vs. M2) | Slower dissociation from M3 than M2 | Slower dissociation from M3 than M2 | |
| Onset of Action (in vitro) | Faster than tiotropium | Slower than aclidinium |
Head-to-Head in Preclinical Models of Bronchoconstriction
Direct comparisons in preclinical models have elucidated the efficacy of both compounds in preventing experimentally induced airway hyperresponsiveness. In a model of acetylcholine-induced bronchoconstriction in anesthetized dogs, both aclidinium and tiotropium provided significant bronchoprotection. However, in line with its receptor dissociation kinetics, tiotropium showed a longer duration of effect at 24 hours post-administration.
| Animal Model | Challenge | Treatment | Key Findings | Reference |
| Anesthetized Dogs | Acetylcholine-induced bronchoconstriction | This compound, Tiotropium Bromide | Both compounds were effective. Tiotropium showed greater bronchoprotection at 24 hours post-dose. | |
| Guinea Pig | Acetylcholine-induced bronchoconstriction | This compound, Tiotropium Bromide | Both compounds were equipotent in reversing bronchoconstriction. Aclidinium had a faster onset of action. |
Anti-inflammatory and Anti-remodeling Effects
Beyond their primary role as bronchodilators, preclinical evidence suggests that both aclidinium and tiotropium possess anti-inflammatory and anti-remodeling properties.
In a guinea pig model of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke exposure, treatment with this compound was shown to:
-
Abrogate cigarette smoke-induced smooth muscle enlargement in small airways.
-
Attenuate neutrophilic infiltration in alveolar septa.
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Tend to reduce airspace enlargement.
Similarly, in a guinea pig model of allergic asthma, tiotropium demonstrated anti-inflammatory effects by:
-
Inhibiting eosinophil accumulation in the lungs and around nerves.
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Completely blocking antigen-induced airway hyperreactivity.
These findings suggest that both aclidinium and tiotropium may offer benefits beyond bronchodilation by modulating the underlying inflammatory and structural changes in chronic respiratory diseases.
Experimental Protocols
Acetylcholine-Induced Bronchoconstriction in Anesthetized Dogs
This model is utilized to assess the efficacy and duration of action of bronchodilators.
-
Animal Preparation: Male beagle dogs are anesthetized.
-
Bronchoconstriction Induction: Acetylcholine is administered intravenously to induce bronchoconstriction, which is measured as an increase in airway resistance.
-
Drug Administration: this compound or tiotropium bromide is administered via inhalation at equieffective doses.
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Outcome Measurement: The degree of bronchoprotection is measured at various time points over a 24-hour period by assessing the inhibition of the acetylcholine-induced increase in airway resistance.
Cigarette Smoke-Exposed Guinea Pig Model of COPD
This model is employed to investigate the effects of therapeutic agents on airway inflammation and remodeling in COPD.
-
Animal Exposure: Guinea pigs are exposed to cigarette smoke for a period of 24 weeks. A control group is exposed to sham air.
-
Treatment: Animals are treated daily with nebulized this compound (10 μg/ml or 30 μg/ml) or vehicle.
-
Pulmonary Function Assessment: Whole-body plethysmography is used to measure the enhanced pause (Penh), an indicator of airway obstruction, at baseline, after treatment, and after cigarette smoke/sham exposure.
-
Histopathological Analysis: Lung tissues are collected for morphometric and immunohistochemical analysis to evaluate airway remodeling (e.g., smooth muscle thickness, airspace enlargement) and inflammatory cell infiltration.
Visualizing the Mechanisms and Workflow
To better illustrate the underlying pharmacology and experimental processes, the following diagrams are provided.
Caption: Anticholinergic drug action on airway smooth muscle.
Caption: Workflow of a preclinical airway hyperresponsiveness study.
References
A Comparative In Vitro Efficacy Analysis of Aclidinium Bromide and Glycopyrronium
An objective guide for researchers and drug development professionals on the comparative in vitro pharmacology of two long-acting muscarinic antagonists, Aclidinium Bromide and Glycopyrronium, at human muscarinic acetylcholine receptors.
This guide provides a comprehensive comparison of the in vitro efficacy of this compound and Glycopyrronium, two prominent long-acting muscarinic antagonists (LAMAs) utilized in the management of respiratory diseases. The following sections detail their binding affinities, receptor dissociation kinetics, and functional antagonism, supported by experimental data and detailed methodologies. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanisms of action.
Quantitative Comparison of In Vitro Pharmacological Parameters
The in vitro efficacy of this compound and Glycopyrronium is fundamentally determined by their interaction with muscarinic acetylcholine receptors (mAChRs). Key parameters for comparison include binding affinity (Ki), receptor dissociation half-life (t½), and functional antagonist potency (pA2 or IC50). These parameters provide insights into the potency, duration of action, and selectivity of these compounds.
Muscarinic Receptor Binding Affinities (Ki, nM)
Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the antagonist required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value signifies a higher binding affinity. Studies have shown that both Aclidinium and Glycopyrronium possess high affinity for all five human muscarinic receptor subtypes (M1-M5). However, Aclidinium generally demonstrates a higher affinity across all receptor subtypes compared to Glycopyrronium[1].
| Receptor Subtype | This compound (Ki, nM) | Glycopyrronium (Ki, nM) | Reference |
| M1 | ~0.6 | ~2.3 | [1] |
| M2 | ~0.4 | ~1.6 | [1] |
| M3 | ~0.2 | ~0.8 | [1] |
| M4 | ~0.5 | ~1.9 | [1] |
| M5 | ~0.3 | ~1.2 |
Receptor Dissociation Kinetics (t½, min)
The dissociation half-life (t½) from the receptor is a critical determinant of the duration of action of a drug. A longer dissociation half-life generally correlates with a longer-lasting pharmacological effect. Both Aclidinium and Glycopyrronium exhibit kinetic selectivity for the M3 receptor over the M2 receptor, meaning they dissociate more slowly from the M3 receptor, which is desirable for bronchodilation. Notably, Aclidinium has a longer dissociation half-life at the M3 receptor compared to Glycopyrronium.
| Receptor Subtype | This compound (t½, min) | Glycopyrronium (t½, min) | Reference |
| M2 | ~36 | ~18 | |
| M3 | ~1740 (29 hours) | ~780 (13 hours) |
Functional Antagonist Potency (pA2 / IC50)
| Assay | This compound | Glycopyrronium | Reference |
| Functional Antagonism (Isolated Human Bronchi) | Potent Antagonist | Potent Antagonist with Faster Onset |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To determine the concentration of this compound or Glycopyrronium that inhibits 50% of the binding of a specific radioligand to a muscarinic receptor subtype (IC50), from which the Ki value is calculated.
Materials:
-
Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, hM3, hM4, or hM5).
-
Radioligand, typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and Glycopyrronium.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds (this compound and Glycopyrronium) in assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Incubation: In a 96-well microplate, add the cell membrane preparation, the radioligand, and varying concentrations of the test compound or vehicle. Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Equilibration: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Receptor Dissociation Kinetics Assay
This assay measures the rate at which an antagonist dissociates from its receptor.
Objective: To determine the dissociation half-life (t½) of this compound and Glycopyrronium from specific muscarinic receptor subtypes.
Materials:
-
Same as for the radioligand binding assay.
-
A high concentration of a non-labeled antagonist (e.g., 10 µM atropine).
Procedure:
-
Association: Incubate the cell membrane preparation with the radiolabeled antagonist ([³H]-NMS) at a concentration several times its Kd to allow for significant receptor binding.
-
Equilibration: Allow the binding to reach equilibrium.
-
Initiation of Dissociation: At time zero (t=0), initiate dissociation by adding a high concentration of a non-labeled antagonist (e.g., 10 µM atropine) to prevent re-binding of the dissociated radioligand.
-
Time Course Measurement: At various time points after the addition of the non-labeled antagonist, filter aliquots of the incubation mixture to separate bound and free radioligand.
-
Quantification: Measure the radioactivity remaining on the filters at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of the resulting linear plot represents the dissociation rate constant (k_off). The dissociation half-life (t½) is calculated as ln(2)/k_off.
Functional Assay on Isolated Airway Smooth Muscle
This assay assesses the functional potency of an antagonist in a physiologically relevant tissue.
Objective: To determine the ability of this compound and Glycopyrronium to inhibit agonist-induced contraction of airway smooth muscle.
Materials:
-
Isolated airway tissue (e.g., human bronchial rings or guinea pig tracheal strips).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric force transducer and data acquisition system.
-
Muscarinic agonist (e.g., acetylcholine or carbachol).
-
Test compounds: this compound and Glycopyrronium.
Procedure:
-
Tissue Preparation: Dissect and prepare airway smooth muscle rings or strips and mount them in organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for a period of time, with periodic washing.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve to a muscarinic agonist to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of the antagonist (this compound or Glycopyrronium) for a predetermined period to allow for equilibrium.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): Generate a second cumulative concentration-response curve to the agonist in the presence of the antagonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The pA2 value can be calculated using the Schild equation. The onset of action can be determined by measuring the time taken for the antagonist to produce a certain level of relaxation of a pre-contracted tissue.
Signaling Pathways and Experimental Workflows
The interaction of this compound and Glycopyrronium with muscarinic receptors blocks the downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G proteins, leading to distinct cellular responses.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). In airway smooth muscle, the increase in intracellular Ca²⁺ is the primary trigger for contraction.
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the airways, M2 receptors act as autoreceptors on presynaptic nerve terminals, inhibiting further acetylcholine release.
The following diagram illustrates the general workflow for a radioligand competition binding assay, a fundamental technique for determining the binding affinity of a compound.
Conclusion
In vitro studies demonstrate that both this compound and Glycopyrronium are potent muscarinic antagonists with high affinity for all five receptor subtypes. Aclidinium generally exhibits higher binding affinity across all subtypes and a longer dissociation half-life from the M3 receptor compared to Glycopyrronium, suggesting a potentially longer duration of action at the primary target for bronchodilation. Both compounds show kinetic selectivity for M3 over M2 receptors. Functional assays confirm their potent antagonism of airway smooth muscle contraction, with some evidence suggesting a faster onset of action for Glycopyrronium. The choice between these agents in a research or drug development context may depend on the desired kinetic profile and specific therapeutic goals.
References
Head-to-Head Comparison of Aclidinium Bromide and Other LAMAs in COPD Clinical Trials
For researchers and drug development professionals, understanding the comparative efficacy and safety of long-acting muscarinic antagonists (LAMAs) is crucial for advancing the treatment of Chronic Obstructive Pulmonary Disease (COPD). This guide provides an objective, data-driven comparison of aclidinium bromide against other key LAMAs—tiotropium, glycopyrronium, and umeclidinium—supported by data from pivotal clinical trials.
Mechanism of Action: LAMA Signaling Pathway
Long-acting muscarinic antagonists are a cornerstone of COPD management. They function by blocking the bronchoconstrictor effects of acetylcholine on M3 muscarinic receptors located on airway smooth muscle cells.[1] This antagonism leads to bronchodilation, thereby improving airflow and alleviating symptoms of COPD. The signaling cascade is initiated by acetylcholine release from parasympathetic nerves, which, upon binding to M3 receptors, triggers a Gq-protein coupled pathway leading to smooth muscle contraction. LAMAs competitively inhibit this binding.
Efficacy Comparison of LAMAs
The efficacy of this compound has been evaluated in numerous clinical trials against both placebo and other LAMAs. Key endpoints in these trials typically include lung function (measured by Forced Expiratory Volume in 1 second, FEV1), and patient-reported outcomes such as health status (measured by the St. George's Respiratory Questionnaire, SGRQ) and dyspnea (measured by the Transition Dyspnea Index, TDI).
This compound vs. Tiotropium
Direct comparative studies and network meta-analyses have shown that this compound (400 µg twice daily) has comparable efficacy to tiotropium (5 µg and 18 µg once daily) in improving trough FEV1.[2] A 6-week, randomized, controlled Phase IIIb study demonstrated that both aclidinium and tiotropium significantly increased FEV1 AUC0-24 from baseline compared to placebo, with aclidinium showing numerically greater improvements in COPD symptoms.[3] Specifically, aclidinium was noted for its significant reduction in the severity of early-morning and nighttime symptoms versus placebo.[3] A post-hoc analysis of a Phase IIIb study further supported these findings, showing that aclidinium provided additional improvements in nighttime bronchodilation and daily COPD symptoms compared to tiotropium.[4]
This compound vs. Glycopyrronium
A network meta-analysis of 21 randomized controlled trials found that aclidinium 400 µg twice daily is expected to produce similar improvements in lung function, health-related quality of life, and dyspnea compared to glycopyrronium 50 µg once daily. At 24 weeks, aclidinium demonstrated comparable efficacy to glycopyrronium in terms of trough FEV1.
This compound vs. Umeclidinium
Direct head-to-head clinical trial data comparing this compound and umeclidinium are limited. However, indirect comparisons can be made through trials with a common comparator, such as tiotropium. One 12-week study found that umeclidinium 62.5 µg once daily demonstrated superior efficacy to tiotropium 18 µg once daily on the primary endpoint of trough FEV1 at day 85. Given that aclidinium has shown comparable efficacy to tiotropium, these results suggest that umeclidinium may offer at least a similar, if not slightly better, improvement in trough FEV1. However, without direct comparative trials, this remains an indirect assessment.
Quantitative Data Summary
| Trial / Analysis | Comparison | Primary Endpoint | Result | SGRQ Score Improvement | Adverse Events |
| Network Meta-analysis (Karabis et al., 2013) | Aclidinium vs. Tiotropium (5µg & 18µg) | Trough FEV1 at 24 weeks | Comparable efficacy (Difference in CFB: 0.02 L) | Aclidinium showed higher improvement vs. Tiotropium 5µg (Difference in CFB: -2.44) | Not specified in abstract |
| Network Meta-analysis (Karabis et al., 2013) | Aclidinium vs. Glycopyrronium | Trough FEV1 at 24 weeks | Comparable efficacy (Difference in CFB: 0.00 L) | Comparable results (Difference in CFB: -1.52) | Not specified in abstract |
| Phase IIIb (NCT01462929) | Aclidinium vs. Tiotropium vs. Placebo | FEV1 AUC0-24 at 6 weeks | Comparable efficacy between aclidinium and tiotropium (∆=150 mL and ∆=140 mL vs. placebo, respectively) | Aclidinium showed numerically greater improvements | Similar incidence (28%) across treatments; low anticholinergic AEs (<1.5%) |
| ACCORD COPD I (NCT00891462) | Aclidinium (200µg & 400µg) vs. Placebo | Trough FEV1 at 12 weeks | Significant improvement vs. placebo (124 mL for 400µg dose) | Significant improvements vs. placebo | Similar to placebo; low anticholinergic AEs |
| Randomized, Blinded Study (Feldman et al., 2016) | Umeclidinium vs. Tiotropium | Trough FEV1 at day 85 | Umeclidinium showed superior efficacy (Difference: 59 mL) | Clinically meaningful improvements with both treatments | Similar overall incidence |
| GLOW1 (NCT01005901) | Glycopyrronium vs. Placebo | Trough FEV1 at 12 weeks | Significant improvement vs. placebo (108 mL) | Significant improvement vs. placebo (-2.81) | Well tolerated with acceptable safety profile |
| GLOW5 (NCT01315249) | Glycopyrronium vs. Tiotropium | Trough FEV1 at 12 weeks | Non-inferiority demonstrated | Similar improvements | Similar safety profiles |
Experimental Protocols
The methodologies for the cited clinical trials share common frameworks, designed to rigorously assess the efficacy and safety of the investigational drugs.
General Clinical Trial Workflow for LAMA Comparison
The following diagram illustrates a typical workflow for a head-to-head LAMA clinical trial in COPD.
Key Methodological Components:
-
Study Design: Most pivotal trials are multicenter, randomized, double-blind, parallel-group studies. Some, like the GLOW5 study comparing glycopyrronium and tiotropium, utilize a double-dummy design to maintain blinding when comparing different inhaler devices.
-
Patient Population: Trials typically enroll patients aged 40 years or older with a diagnosis of moderate-to-severe COPD, a significant smoking history (e.g., ≥10 pack-years), and specific post-bronchodilator FEV1 and FEV1/FVC ratios.
-
Interventions and Dosages:
-
This compound: 400 µg administered twice daily via a dry powder inhaler.
-
Tiotropium Bromide: 18 µg or 5 µg administered once daily.
-
Glycopyrronium Bromide: 50 µg administered once daily.
-
Umeclidinium Bromide: 62.5 µg administered once daily.
-
-
Primary and Secondary Endpoints:
-
Primary: The most common primary efficacy endpoint is the change from baseline in trough FEV1 at a specified time point (e.g., 12 or 24 weeks).
-
Secondary: These often include other lung function parameters (e.g., peak FEV1, FEV1 AUC), patient-reported outcomes (SGRQ, TDI), rescue medication use, and the rate of COPD exacerbations.
-
-
Safety Assessments: Safety and tolerability are assessed through the monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests throughout the study period.
Conclusion
References
- 1. LAMA for COPD: How they work, common medications, and more [medicalnewstoday.com]
- 2. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A one-year trial of tiotropium Respimat plus usual therapy in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclidinium Bromide's Anti-Inflammatory Profile in Preclinical Asthma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of aclidinium bromide in preclinical asthma models. It is designed to offer an objective overview of its performance, supported by available experimental data, to inform further research and drug development efforts. This document summarizes key findings, details experimental methodologies, and visualizes relevant pathways and workflows.
Executive Summary
This compound, a long-acting muscarinic antagonist (LAMA), has demonstrated anti-inflammatory properties in murine models of asthma.[1][2] Preclinical evidence suggests that beyond its established bronchodilatory effects, aclidinium may attenuate key features of asthma-related airway inflammation, such as eosinophilia.[3][4] This guide compares the effects of this compound with the established LAMA, tiotropium bromide, based on data from separate preclinical studies. While direct head-to-head comparative studies on inflammatory markers are limited, this guide synthesizes the available evidence to provide a comprehensive overview.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and tiotropium bromide from different murine models of asthma. It is important to note that the data for each compound are derived from separate studies with variations in their experimental protocols.
Table 1: Effect of this compound on Inflammatory Markers in an Aspergillus fumigatus-Induced Murine Asthma Model
| Treatment Group | Eosinophil Count in BALF (% reduction vs. Af-exposed) | Total Protein in BALF (qualitative change) | IL-4 and IL-6 Levels in BALF (qualitative change) |
| This compound (1 mg/ml, nebulized) | 51 ± 4% reduction[3] | Markedly decreased | Little to no effect |
Data sourced from Damera et al., 2010.
Table 2: Effect of Tiotropium Bromide on Inflammatory Markers in an Ovalbumin-Induced Murine Asthma Model
| Treatment Group | Airway Inflammation (qualitative change) | Th2 Cytokine Production in BALF (qualitative change) |
| Tiotropium Bromide | Significantly reduced | Significantly reduced |
Data sourced from Ohta et al., 2010.
Experimental Protocols
1. Aspergillus fumigatus-Induced Murine Model of Asthma (for this compound studies)
This protocol is based on the methodology described in studies evaluating the anti-inflammatory effects of this compound.
-
Animal Model: BALB/c mice are typically used.
-
Sensitization: Mice are sensitized with an initial subcutaneous or intraperitoneal injection of Aspergillus fumigatus (Af) extract emulsified in an adjuvant like Alum. This is followed by subsequent intranasal or aerosol challenges with Af extract over a period of several weeks to establish an allergic phenotype.
-
Drug Administration: this compound (e.g., 1 mg/ml) is administered via nebulization prior to the final allergen challenge.
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): Twenty-four hours after the final challenge, mice are euthanized, and their lungs are lavaged with phosphate-buffered saline (PBS).
-
Cell Differentials: The collected BAL fluid (BALF) is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined using cytocentrifuge preparations stained with a differential stain.
-
Cytokine Analysis: The supernatant from the BALF is collected and used to measure the levels of inflammatory cytokines such as IL-4 and IL-6 using enzyme-linked immunosorbent assay (ELISA).
-
Total Protein: Total protein concentration in the BALF supernatant is measured as an indicator of vascular permeability and lung injury.
-
2. Ovalbumin-Induced Murine Model of Asthma (for Tiotropium Bromide studies)
This is a widely used protocol to induce an eosinophilic asthma phenotype.
-
Animal Model: BALB/c mice are commonly used.
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for several consecutive days.
-
Drug Administration: Tiotropium bromide is administered, often via inhalation or intranasal instillation, prior to the OVA challenges.
-
Assessment of Airway Inflammation: Similar to the Aspergillus fumigatus model, BAL is performed to collect fluid and cells. The BALF is then analyzed for inflammatory cell infiltrates (particularly eosinophils) and Th2 cytokines (e.g., IL-4, IL-5, IL-13).
Visualizing the Mechanisms and Workflows
Mechanism of Action of Muscarinic Antagonists in Asthma
References
- 1. Mouse fungal asthma model [bio-protocol.org]
- 2. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhalation Model of Allergic Fungal Asthma | Society for Mucosal Immunology [socmucimm.org]
- 4. This compound abrogates allergen-induced hyperresponsiveness and reduces eosinophilia in murine model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclidinium Bromide Demonstrates a Faster Onset of Action Compared to Ipratropium Bromide in Guinea Pig Tracheal Smooth Muscle
For Immediate Release
[City, State] – [Date] – Preclinical research indicates that aclidinium bromide, a long-acting muscarinic antagonist (LAMA), exhibits a more rapid onset of action in relaxing guinea pig tracheal smooth muscle compared to the short-acting muscarinic antagonist (SAMA), ipratropium bromide. This finding suggests a potential advantage for aclidinium in providing quicker relief from bronchoconstriction.
A key in vitro study directly comparing the pharmacological profiles of this compound and ipratropium bromide in isolated guinea pig trachea revealed significant differences in their onset and duration of action. While specific quantitative data on the time to 50% of maximal response (t₅₀) were not available in the reviewed literature, the research consistently highlights aclidinium's rapid effects. The study by Gavaldà et al. (2009) serves as a primary source for this comparison, emphasizing that aclidinium has a faster onset of action than tiotropium, another LAMA, and a significantly longer duration of action than ipratropium.[1]
Comparative Analysis of Onset and Duration of Action
The table below summarizes the available data on the potency and duration of action of this compound and ipratropium bromide in isolated guinea pig trachea. It is important to note that while a direct quantitative comparison of the onset of action is not provided in the available literature, the qualitative descriptions consistently point to a faster onset for aclidinium.
| Parameter | This compound | Ipratropium Bromide | Reference |
| Potency (pA₂) at M₃ Receptors | Comparable to Ipratropium | Comparable to Aclidinium | [1] |
| Onset of Action | Faster than Tiotropium | Not specified, but generally considered fast | [1] |
| Duration of Action (t½ offset) | > 8 hours | 31 minutes |
Mechanism of Action: A Shared Pathway with Key Differences
Both this compound and ipratropium bromide exert their bronchodilatory effects by acting as competitive antagonists of acetylcholine at muscarinic receptors in the airway smooth muscle. Specifically, they block the M₃ muscarinic receptors, which are primarily responsible for mediating bronchoconstriction. By inhibiting the binding of acetylcholine to these receptors, both drugs prevent the downstream signaling cascade that leads to smooth muscle contraction, resulting in bronchodilation.
The key difference in their clinical application lies in their duration of action, which is attributed to their differing dissociation kinetics from the M₃ receptor. Aclidinium's slower dissociation contributes to its long-acting profile, while ipratropium's faster dissociation results in a shorter duration of effect.
Caption: Muscarinic receptor signaling and antagonist action.
Experimental Protocols: Isolated Guinea Pig Trachea Model
The findings are based on a well-established in vitro model using isolated guinea pig tracheal rings or strips. This ex vivo preparation allows for the direct assessment of drug effects on airway smooth muscle contractility in a controlled environment.
Tissue Preparation and Mounting:
-
Male Hartley guinea pigs are euthanized, and the trachea is carefully excised.
-
The trachea is cleaned of adhering connective tissue and cut into rings or strips.
-
These preparations are then mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
The tissue is connected to an isometric force transducer to record changes in muscle tension.
Experimental Procedure for Onset of Action:
-
The tracheal preparations are allowed to equilibrate under a resting tension for a specified period.
-
A contractile agent, such as acetylcholine or carbachol, is added to the organ bath to induce a sustained contraction of the smooth muscle.
-
Once a stable contraction is achieved, the test compound (this compound or ipratropium bromide) is added to the bath.
-
The time taken for the drug to produce its relaxant effect is recorded. The onset of action can be quantified as the time to reach 50% of the maximal relaxation.
Caption: Workflow for determining drug onset of action.
This preclinical evidence underscores the potential for this compound to offer a rapid therapeutic effect in conditions characterized by bronchoconstriction. Further clinical studies are necessary to confirm these findings in human subjects.
References
A Comparative Analysis of the Safety Profile of Aclidinium Bromide Versus Other Inhaled Anticholinergics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of aclidinium bromide, a long-acting muscarinic antagonist (LAMA), with other commonly prescribed LAMAs for the treatment of chronic obstructive pulmonary disease (COPD), including tiotropium, glycopyrronium, and umeclidinium. The information presented is collated from a range of clinical trials, systematic reviews, and meta-analyses to support evidence-based decision-making in research and drug development.
Executive Summary
This compound generally exhibits a favorable safety profile, comparable to other LAMAs and placebo in many respects.[1][2] Its rapid hydrolysis in human plasma results in low systemic exposure, which is thought to contribute to a lower incidence of systemic anticholinergic side effects.[1][3] Head-to-head trials and pooled analyses have demonstrated a similar incidence of overall adverse events and serious adverse events between aclidinium and other LAMAs.[4] Notably, dedicated cardiovascular safety studies have not shown an increased risk of major adverse cardiovascular events (MACE) with aclidinium treatment compared to placebo, even in high-risk patient populations. While all LAMAs share a class effect of potential anticholinergic side effects, the kinetic selectivity of aclidinium for M3 over M2 receptors may offer a theoretical advantage in minimizing cardiac side effects.
Pharmacokinetic and Pharmacodynamic Profile
A key differentiator for this compound is its pharmacokinetic profile. It is rapidly hydrolyzed in human plasma into two inactive metabolites. This rapid breakdown leads to low systemic bioavailability and a short plasma half-life, minimizing the potential for systemic side effects. In contrast, other LAMAs like tiotropium have a longer systemic presence.
Table 1: Comparative Pharmacokinetics of this compound and Other LAMAs
| Parameter | This compound | Tiotropium Bromide | Glycopyrronium Bromide | Umeclidinium Bromide |
| Systemic Bioavailability | <5% (inhaled) | ~19.5% (HandiHaler), ~33% (Respimat) | Low | Low |
| Metabolism | Rapidly hydrolyzed by esterases in plasma | Primarily renal excretion of unchanged drug | Primarily renal excretion of unchanged drug | Primarily metabolized by CYP2D6 |
| Plasma Half-life | 2-3 hours (unchanged drug) | ~25 hours | ~13-22 hours (terminal) | ~11 hours |
| Receptor Selectivity | Kinetically selective for M3 over M2 | Higher affinity for M3 and M1 over M2 | Higher affinity for M3 and M1 over M2 | High affinity for muscarinic receptors |
Comparative Safety Profile: Adverse Events
The incidence of adverse events (AEs) with this compound has been extensively studied in numerous clinical trials. Pooled analyses of these trials have provided robust data on its safety profile compared to placebo and other LAMAs.
Table 2: Incidence of Common Adverse Events in Pivotal Clinical Trials (% of patients)
| Adverse Event | This compound 400 µg BID | Tiotropium 18 µg QD | Glycopyrronium 50 µg QD | Umeclidinium 62.5 µg QD | Placebo |
| Dry Mouth | 0.8 - 6.0 | 2.6 - 16.0 | 2.4 - 5.5 | 1.9 - 9.0 | 0.8 - 3.0 |
| Nasopharyngitis | 5.5 - 11.3 | 6.7 - 12.0 | 4.1 | 8.0 | 4.8 - 9.8 |
| Headache | 4.9 - 6.6 | 4.5 - 6.5 | 2.5 | 5.0 | 4.8 - 5.8 |
| Cough | 3.1 - 4.1 | 3.8 - 5.8 | 1.8 | 3.0 | 3.3 - 5.5 |
| Urinary Tract Infection | 2.6 - 4.8 | 2.9 - 7.3 | Not frequently reported | 2.0 | 2.1 - 4.2 |
| Serious Adverse Events | 4.9 - 10.7 | 6.8 - 16.7 | 3.5 | 4.0 | 5.6 - 11.2 |
Note: Data compiled from multiple sources including ACCORD, ATTAIN, and other comparative studies. Ranges reflect variations across different trials.
Cardiovascular Safety
Given the expression of muscarinic receptors in the cardiovascular system, the cardiac safety of LAMAs is a critical area of investigation. Large-scale, dedicated cardiovascular outcome trials have been conducted for several LAMAs.
The ASCENT-COPD trial, a long-term study involving patients with moderate to very severe COPD and a history of cardiovascular disease or significant risk factors, found that this compound was non-inferior to placebo for the time to first MACE. Pooled analyses of Phase III trials also showed no increased risk of cardiovascular or cerebrovascular events with aclidinium compared to placebo.
A meta-analysis of 21 studies involving nearly 25,000 participants concluded that LAMAs as a class do not significantly increase the risk of all adverse events or cardiovascular events compared to placebo.
Table 3: Cardiovascular Safety Data from Major Clinical Trials
| Outcome | This compound (ASCENT-COPD) | Tiotropium (UPLIFT) | Placebo |
| Major Adverse Cardiovascular Events (MACE) Hazard Ratio (vs. Placebo) | 0.89 (95% CI: 0.64-1.23) | Not directly reported as primary outcome | N/A |
| Incidence of any Cardiac AE (%) | 5.0 | Not directly comparable | 4.4 |
| Incidence of any Cerebrovascular AE (%) | 0.4 | Not directly comparable | 0.5 |
Data for aclidinium from a pooled analysis of six Phase III studies. MACE is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
Experimental Protocols
The safety and efficacy data presented in this guide are derived from rigorously designed clinical trials. Below are summaries of the methodologies for key studies cited.
ASCENT-COPD (this compound on Long-Term Cardiovascular Safety and COPD Exacerbations in PatieNTs with Moderate to Very Severe COPD)
-
Study Design: A Phase 4, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 3,630 patients with moderate to very severe COPD and a history of cardiovascular disease or at least two atherothrombotic risk factors.
-
Intervention: this compound 400 µg twice daily or placebo, administered via a dry-powder inhaler for up to 3 years.
-
Primary Safety Endpoint: Time to first MACE.
-
Primary Efficacy Endpoint: Annual rate of moderate-to-severe COPD exacerbations during the first year of treatment.
ACCORD COPD I (AClidinium in Chronic Obstructive Respiratory Disease I)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter, parallel-group Phase III study.
-
Participants: 561 patients with moderate to severe, stable COPD.
-
Intervention: this compound 200 µg twice daily, this compound 400 µg twice daily, or placebo.
-
Primary Efficacy Endpoint: Change from baseline in morning pre-dose (trough) FEV1 at week 12.
-
Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
ATTAIN (Aclidinium To Treat Airway obstruction In COPD patieNts)
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group Phase III study.
-
Participants: 828 patients with moderate to severe, stable COPD.
-
Intervention: this compound 200 µg twice daily, this compound 400 µg twice daily, or placebo.
-
Primary Efficacy Endpoint: Change from baseline in trough FEV1 at week 24.
-
Safety Assessments: Comprehensive monitoring of adverse events, with a focus on anticholinergic and cardiovascular events.
Signaling Pathways and Mechanism of Action
Anticholinergics exert their effects by blocking the action of acetylcholine at muscarinic receptors. In the airways, this leads to bronchodilation. There are five subtypes of muscarinic receptors (M1-M5). M1, M2, and M3 receptors are the most relevant in the lungs.
-
M1 Receptors: Located in the parasympathetic ganglia, their stimulation facilitates neurotransmission.
-
M2 Receptors: Found on presynaptic nerve terminals, they inhibit the release of acetylcholine, acting as a feedback mechanism. They are also present in the heart, where their stimulation leads to bradycardia.
-
M3 Receptors: Located on airway smooth muscle and submucosal glands, their stimulation causes bronchoconstriction and mucus secretion.
The therapeutic effect of LAMAs is primarily mediated through the blockade of M3 receptors. Blockade of M2 receptors could theoretically lead to increased acetylcholine release and potentially offset the bronchodilatory effect, as well as contribute to cardiac side effects. This compound exhibits kinetic selectivity for M3 over M2 receptors, meaning it dissociates more slowly from M3 receptors, which may contribute to its favorable safety profile.
References
- 1. Effect of this compound on Major Cardiovascular Events and Exacerbations in High-Risk Patients With Chronic Obstructive Pulmonary Disease: The ASCENT-COPD Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of a 12-week treatment with twice-daily this compound in COPD patients (ACCORD COPD I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
Replicating Clinical Trial Outcomes of Aclidinium Bromide in a Laboratory Setting: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the key clinical outcomes of Aclidinium Bromide, a long-acting muscarinic antagonist (LAMA) used in the management of Chronic Obstructive Pulmonary Disease (COPD), within a controlled laboratory environment. By bridging clinical endpoints with established in vitro and ex vivo assays, researchers can gain deeper insights into its mechanism of action and evaluate novel compounds.
This compound is a competitive, reversible antagonist of all five muscarinic acetylcholine receptors, but it shows a kinetic selectivity for the M3 receptor over the M2 receptor.[1][2] Its primary therapeutic effect, bronchodilation, is achieved by blocking acetylcholine-mediated bronchoconstriction at the M3 receptors located on bronchial smooth muscle.[3][4][5] Clinical trials have consistently demonstrated that this compound improves lung function, enhances quality of life, and curtails the frequency of exacerbations in individuals with COPD. Furthermore, due to its rapid hydrolysis in human plasma, this compound has limited systemic bioavailability, which may contribute to a favorable cardiovascular safety profile.
Data Presentation: Correlating Clinical and Laboratory Endpoints
The following tables summarize the key clinical outcomes of this compound and propose corresponding in vitro experiments to replicate and quantify these effects.
Table 1: Bronchodilation and Lung Function
| Clinical Outcome | Laboratory Endpoint | Proposed In Vitro/Ex Vivo Assay | Measurement |
| Improved FEV1 (Forced Expiratory Volume in 1 second) | Inhibition of Airway Smooth Muscle Contraction | Acetylcholine-induced contraction of isolated tracheal rings or primary human bronchial smooth muscle cells (hBSMC) | Tension measurement (isometric force transduction) |
| Inhibition of Acetylcholine-Induced Calcium Flux | Fluorometric imaging of intracellular calcium ([Ca2+]i) in hBSMC | Fluorescence intensity change | |
| Reduced Rescue Medication Use | Sustained Antagonism of Muscarinic Receptors | Receptor binding assays (e.g., radioligand binding) | Dissociation constant (Kd) and receptor residence time |
Table 2: Anti-Inflammatory Effects and Exacerbation Reduction
| Clinical Outcome | Laboratory Endpoint | Proposed In Vitro Assay | Measurement |
| Reduced Rate of Moderate-to-Severe COPD Exacerbations | Decreased Pro-inflammatory Cytokine Release | ELISA or Multiplex assay of IL-6 & IL-8 in supernatant of human bronchial epithelial (HBE) cells stimulated with CSE or TNF-α | Cytokine concentration (pg/mL) |
| Inhibition of NF-κB Activation | Western blot or immunofluorescence for phosphorylated NF-κB p65 subunit in stimulated HBE cells | Protein expression/localization |
Table 3: Symptom Improvement (Mucus Production)
| Clinical Outcome | Laboratory Endpoint | Proposed In Vitro Assay | Measurement |
| Improvement in Symptoms (e.g., chronic cough, sputum production) | Reduced Mucin (MUC5AC) Secretion | ELISA of MUC5AC in the supernatant of HBE cells cultured at an air-liquid interface (ALI) | MUC5AC concentration (ng/mL) |
| Decreased MUC5AC Gene Expression | RT-qPCR analysis of MUC5AC mRNA in HBE cells | Relative gene expression levels |
Experimental Protocols
Bronchodilation: Inhibition of Acetylcholine-Induced Airway Smooth Muscle Cell Contraction
This protocol assesses the ability of this compound to reverse or prevent bronchoconstriction in a laboratory setting.
Objective: To quantify the inhibitory effect of this compound on acetylcholine (ACh)-induced calcium signaling in human bronchial smooth muscle cells (hBSMC).
Methodology:
-
Cell Culture: Culture primary hBSMC in a suitable growth medium until confluent.
-
Calcium Imaging:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Acquire baseline fluorescence readings using a fluorescence microscope or plate reader.
-
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period.
-
Stimulate the cells with a sub-maximal concentration of acetylcholine to induce a calcium response.
-
-
Data Acquisition: Record the changes in intracellular calcium concentration in real-time.
-
Analysis: Quantify the peak fluorescence intensity and the area under the curve to determine the extent of inhibition by this compound. Calculate the IC50 value.
Anti-Inflammatory Effects: Inhibition of Cytokine Release from Bronchial Epithelial Cells
This protocol models the inflammatory component of COPD to evaluate the anti-inflammatory properties of this compound.
Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines IL-6 and IL-8 from human bronchial epithelial (HBE) cells stimulated with cigarette smoke extract (CSE).
Methodology:
-
Cell Culture: Culture a human bronchial epithelial cell line (e.g., BEAS-2B) or primary HBE cells until they form a confluent monolayer. For a more physiologically relevant model, culture primary cells at an air-liquid interface (ALI).
-
CSE Preparation: Prepare a standardized solution of cigarette smoke extract (CSE).
-
Treatment:
-
Pre-treat the epithelial cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Expose the cells to a pre-determined concentration of CSE (e.g., 1-5%) for 24 hours to induce an inflammatory response.
-
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification:
-
Measure the concentrations of IL-6 and IL-8 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Compare the cytokine levels in Aclidinium-treated groups to the CSE-only control.
Mucus Regulation: MUC5AC Secretion Assay
This protocol evaluates the effect of this compound on mucus production, a key clinical feature of chronic bronchitis in COPD.
Objective: To quantify the effect of this compound on MUC5AC mucin secretion from differentiated HBE cells.
Methodology:
-
Cell Culture: Culture primary HBE cells at an ALI for at least 21 days to allow for mucociliary differentiation.
-
Treatment:
-
Wash the apical surface of the cultures to remove accumulated mucus.
-
Add fresh medium containing different concentrations of this compound or vehicle control to the basolateral side.
-
If investigating stimulated secretion, an agonist (e.g., ATP) can be added to the apical surface.
-
-
Sample Collection: After a defined incubation period (e.g., 24 hours), collect the liquid from the apical surface.
-
MUC5AC Quantification:
-
Use a commercial MUC5AC ELISA kit to measure the concentration of MUC5AC in the collected apical liquid.
-
Briefly, coat a 96-well plate with a capture antibody, add samples and standards, followed by a detection antibody and a substrate for colorimetric detection.
-
-
Analysis: Calculate the MUC5AC concentration based on the standard curve and normalize to the total protein content of the cell lysate if necessary.
Mandatory Visualizations
Caption: Signaling pathway of this compound in airway smooth muscle.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Caption: Logical relationship between clinical and laboratory endpoints.
References
- 1. Challenge models to assess new therapies in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MUC5AC ELISA kit [antibodies-online.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. elkbiotech.com [elkbiotech.com]
Aclidinium Bromide: A Deep Dive into its Kinetic Selectivity for the M3 Receptor
A Comparative Guide for Researchers and Drug Development Professionals
Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its pharmacological profile, particularly its kinetic selectivity for the M3 muscarinic acetylcholine receptor (M3R) over the M2 muscarinic acetylcholine receptor (M2R). This guide provides a comprehensive comparison of this compound's kinetic properties with other prominent LAMAs, supported by experimental data and detailed methodologies, to elucidate the basis of its clinical performance.
Unraveling Kinetic Selectivity: A Performance Comparison
The prolonged bronchodilation and favorable safety profile of this compound can be attributed to its distinct binding kinetics at the M3 and M2 receptors. While aclidinium exhibits high affinity for all five muscarinic receptor subtypes, its duration of action is primarily governed by its dissociation rate from these receptors.[1][2] Kinetic selectivity arises from a slower dissociation from the M3 receptor, which mediates bronchoconstriction, compared to the M2 receptor, which is involved in cardiac function.[3]
A comparative analysis of the kinetic parameters for aclidinium and other muscarinic antagonists highlights these differences.
| Compound | Receptor | Association Rate (kon) (M⁻¹ min⁻¹) | Dissociation Rate (koff) (min⁻¹) | Residence Half-Life (t½) (min) | Kinetic Selectivity (M2 t½ / M3 t½) |
| Aclidinium | M3 | Similar to Ipratropium, 2.6x faster than Tiotropium[1][2] | - | > M2 | > 1 |
| M2 | - | Faster than at M3 | Shorter than at M3 | ||
| Tiotropium | M3 | - | Slower than Aclidinium | 34.7 hours | ~9.6 |
| M2 | - | 10x faster than from M3 | 3.6 hours | ||
| Glycopyrronium | M3 | - | - | Does not exhibit kinetic selectivity | ~1 |
| M2 | - | - | |||
| Ipratropium | M3 | Similar to Aclidinium | Much faster than Aclidinium and Tiotropium | - | - |
| M2 | - | - | - | - |
Table 1: Comparative Kinetic Data of Muscarinic Antagonists. This table summarizes the available quantitative data on the association and dissociation rates, and residence half-life of this compound and comparator drugs at M2 and M3 muscarinic receptors. Data is compiled from multiple sources.
Aclidinium's faster onset of action compared to tiotropium can be attributed to its more rapid association with the M3 receptor. Conversely, its shorter duration of action compared to tiotropium is a result of a faster dissociation rate. However, the key advantage lies in its kinetic selectivity for M3 over M2 receptors, which is greater than that of glycopyrronium, a compound that does not demonstrate significant kinetic selectivity. This profile suggests a reduced potential for M2-mediated cardiovascular side effects at therapeutic doses. Furthermore, aclidinium is rapidly hydrolyzed in human plasma into two inactive metabolites, leading to low systemic exposure and a favorable safety profile.
Experimental Protocols: Quantifying Kinetic Selectivity
The determination of kinetic parameters such as association (k_on) and dissociation (k_off) rates is crucial for understanding the pharmacological profile of a drug. Radioligand binding assays are a standard method to investigate these interactions.
Protocol: Determination of Kinetic Parameters using Radioligand Binding Assay
Objective: To determine the association and dissociation rate constants of this compound for the M3 muscarinic receptor expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer: 50mM Tris-HCl, 5mM MgCl₂, pH 7.4.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Unlabeled this compound.
-
Unlabeled Atropine (for determining non-specific binding).
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
Part 1: Membrane Preparation
-
Culture CHO-M3 cells to confluence.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
Part 2: Association Rate (k_on) Determination
-
In a series of tubes, add a fixed concentration of M3 receptor-containing membranes (e.g., 10-20 µg of protein).
-
Add a fixed concentration of [³H]NMS (close to its K_d value for M3 receptors).
-
Initiate the binding reaction by adding a fixed concentration of unlabeled this compound.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation for various time intervals (e.g., from 0 to 120 minutes).
-
At each time point, terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific binding in parallel incubations containing a high concentration of atropine (e.g., 1 µM).
-
Plot the specific binding of [³H]NMS against time and fit the data to a one-phase association equation to determine the observed association rate (k_obs).
-
Calculate the association rate constant (k_on) using the equation: k_on = (k_obs - k_off) / [Ligand]. The k_off value is determined from the dissociation experiment.
Part 3: Dissociation Rate (k_off) Determination
-
Incubate the M3 receptor-containing membranes with [³H]NMS until equilibrium is reached (e.g., 60-120 minutes at 25°C).
-
Initiate dissociation by adding a saturating concentration of unlabeled this compound or atropine to prevent re-association of the radioligand.
-
Incubate the reaction at a controlled temperature for various time intervals.
-
At each time point, terminate the reaction by rapid filtration and wash as described for the association assay.
-
Measure the radioactivity remaining on the filters.
-
Plot the natural logarithm of the percentage of specific binding remaining versus time. The negative slope of this linear plot represents the dissociation rate constant (k_off).
-
The residence half-life (t½) can be calculated using the equation: t½ = ln(2) / k_off.
Visualizing the Molecular Landscape
To better understand the context of aclidinium's action, the following diagrams illustrate the M3 receptor signaling pathway and the experimental workflow for determining kinetic selectivity.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Kinetic Selectivity.
References
- 1. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 2. Immobilization of M3 Muscarinic Receptor to Rapidly Analyze Drug—Protein Interactions and Bioactive Components in a Natural Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Aclidinium Bromide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Aclidinium bromide is an anticholinergic drug that requires careful handling and disposal to mitigate risks to both human health and the environment. As a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to proper disposal protocols is paramount in laboratory and drug development settings.[1] This guide provides a procedural, step-by-step framework for the safe disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Hazard Profile and Precautionary Measures
Before handling this compound, it is crucial to be aware of its hazard classifications. It is categorized as an acute oral toxicity hazard (Category 4) and poses a significant threat to aquatic life, with both acute and chronic toxicity (Category 1).[1] Therefore, preventing its release into the environment is a critical aspect of its management.[1]
Key Precautionary Statements:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.
-
If swallowed, call a poison center or doctor immediately.
**Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant. It should never be disposed of with household garbage or allowed to enter sewage systems.
1. Waste Collection and Segregation:
-
Identify Waste: All materials contaminated with this compound, including unused product, residues, and contaminated labware (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.
-
Use Appropriate Containers: Collect this compound waste in sturdy, leak-proof, and clearly labeled containers. The containers must be compatible with the chemical to prevent any reaction or degradation.
-
Labeling: Each waste container must be affixed with a hazardous waste label immediately upon the first addition of waste. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other components of the waste stream.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Store waste containers away from incompatible materials.
2. Storage of Chemical Waste:
-
Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills from spreading.
-
Keep Containers Closed: Waste containers must be kept securely sealed except when adding waste to prevent the release of fumes and to avoid spills.
3. Arranging for Disposal:
-
Engage a Licensed Waste Disposal Company: The disposal of pharmaceutical waste, including this compound, is most commonly managed by contracting a licensed biomedical or hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials in accordance with regulations.
-
Internal Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a chemical collection request form and coordinating with your Environmental Health & Safety (EHS) department.
4. Spill Management: In the event of a spill, the following measures should be taken:
-
Minor Spills: For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container. For small liquid spills, absorb the material with an inert, dry substance and place it in an appropriate waste container.
-
Major Spills: In the case of a larger spill, evacuate the area and alert emergency responders and your institution's EHS department.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when cleaning up spills.
Environmental Considerations
The high toxicity of this compound to aquatic life underscores the importance of preventing its entry into waterways. Improper disposal, such as flushing down the drain, can lead to contamination of local water supplies as wastewater treatment facilities are often not designed to remove such pharmaceutical compounds. The Predicted Environmental Concentration (PEC) for this compound has been noted to be below the action limit that would necessitate extensive environmental fate and ecotoxicity testing, suggesting that with proper disposal, the environmental risk is managed.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Aclidinium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Aclidinium Bromide in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact.
This compound is a potent pharmaceutical compound that requires careful handling to prevent exposure.[1] It can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict operational procedures are mandatory.
Personal Protective Equipment (PPE) Specifications
The following table summarizes the recommended PPE for handling this compound. It is crucial to consult the specific safety data sheet (SDS) for the product you are using and the manufacturer's resistance data for protective gear.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free nitrile or neoprene gloves are recommended. Double gloving is advised when handling the pure compound or high concentrations. | To prevent skin contact.[1][3] Since specific breakthrough times for this compound are not readily available, it is best practice to select gloves with broad chemical resistance and to change them frequently, especially if contact occurs. |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashes or aerosol generation. | To protect the eyes from contact with the powder or solutions, which can cause serious irritation. |
| Respiratory Protection | For handling the powder, a NIOSH-approved N95 or higher particulate respirator is recommended. Operations should be conducted in a certified chemical fume hood or other ventilated enclosure. | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation. The specific cartridge type should be selected based on a site-specific risk assessment. For potent compounds, a powered air-purifying respirator (PAPR) may be necessary. |
| Body Protection | A disposable, low-permeability gown or a lab coat made of a tightly woven material such as 100% cotton or a flame-resistant material like Nomex® should be worn. | To protect skin and personal clothing from contamination. For potent compounds, disposable gowns are preferred to prevent cross-contamination. |
Operational Plan for Handling this compound
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
